molecular formula C8H13N B3216689 4-Ethynylcyclohexan-1-amine CAS No. 117241-80-2

4-Ethynylcyclohexan-1-amine

Cat. No.: B3216689
CAS No.: 117241-80-2
M. Wt: 123.20
InChI Key: BOIYQEFXOGKUHY-UHFFFAOYSA-N
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Description

4-Ethynylcyclohexan-1-amine is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-7-3-5-8(9)6-4-7/h1,7-8H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIYQEFXOGKUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Structure Analysis: A Comparative Guide to Cis- and Trans-4-Ethynylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemical Precision in Modern Chemistry

In the intricate world of molecular science, stereoisomers—molecules with identical chemical formulas and connectivity but different three-dimensional arrangements—represent a fundamental challenge and opportunity. For professionals in drug development and materials science, the ability to distinguish and control stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and novelty.[1][2] The cyclohexane scaffold is a ubiquitous motif in medicinal chemistry, and its substituted derivatives provide a classic platform for exploring stereoisomeric effects.[3][4]

This guide offers a detailed structural and analytical examination of the cis and trans isomers of 4-Ethynylcyclohexan-1-amine, a valuable building block in synthetic chemistry.[5] We will dissect the conformational nuances that define these isomers, provide robust spectroscopic methods for their differentiation, and outline a practical protocol for their separation, thereby equipping researchers with the knowledge to confidently control and characterize these important molecules.

Part 1: Conformational Landscape of 1,4-Disubstituted Cyclohexanes

The non-planar chair conformation of the cyclohexane ring is the most energetically stable arrangement, as it minimizes both angular and torsional strain.[3] Substituents on the ring can occupy one of two positions: axial (perpendicular to the ring's average plane) or equatorial (extending from the ring's equator). The energetic preference of a substituent for the equatorial position is dictated by the presence of destabilizing steric interactions with other axial substituents on the same face of the ring, known as 1,3-diaxial interactions.[4][6]

The Trans Isomer: A Conformationally Locked System

In trans-4-Ethynylcyclohexan-1-amine, the amino and ethynyl groups are on opposite faces of the cyclohexane ring. This stereochemical arrangement allows both substituents to simultaneously occupy equatorial positions in a single, highly stable chair conformation.

A ring flip, the process by which one chair conformer interconverts to another, would force both the amino and ethynyl groups into energetically unfavorable axial positions.[7] This diaxial conformation is significantly destabilized by steric strain. Consequently, the diequatorial conformer is overwhelmingly dominant at equilibrium, effectively "locking" the molecule in a single, rigid conformation.[7][8]

The Cis Isomer: A Dynamic Equilibrium

For the cis isomer, the amino and ethynyl groups are on the same face of the ring. In a chair conformation, this necessitates that one substituent must be in an axial position while the other is equatorial.[9] This arrangement results in a dynamic equilibrium between two distinct chair conformers, which rapidly interconvert via a ring-flip process at room temperature.[10][11]

G cluster_trans trans-4-Ethynylcyclohexan-1-amine cluster_cis cis-4-Ethynylcyclohexan-1-amine T1 Diequatorial (Stable) T2 Diaxial (High Energy) T1->T2 Ring Flip (Highly Unfavored) C1 Axial/Equatorial C2 Equatorial/Axial C1->C2 Rapid Ring Flip (Equilibrium)

Caption: Conformational states of trans and cis isomers.

The position of this equilibrium is determined by the relative steric bulk of the two substituents. The conformer that places the larger group in the more spacious equatorial position will be lower in energy and thus more populated.[6][12] This conformational flexibility contrasts sharply with the rigidity of the trans isomer and is a key factor in their differing chemical and physical properties.

Part 2: Spectroscopic Differentiation and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for distinguishing between these isomers. The conformationally rigid nature of the trans isomer and the dynamic equilibrium of the cis isomer give rise to distinct and predictable differences in their respective spectra.

The most diagnostic signals in the ¹H NMR spectrum are those of the protons on the carbons bearing the substituents (C1-H and C4-H). The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[13]

  • Axial-axial couplings (180° dihedral angle) are typically large (J ≈ 8–13 Hz).

  • Axial-equatorial and equatorial-equatorial couplings (~60° dihedral angle) are significantly smaller (J ≈ 2–5 Hz).

Interpreting the Spectra:
  • Trans Isomer (Diequatorial): The C1-H and C4-H protons are both in the axial position. Each will be split by two adjacent axial protons and two adjacent equatorial protons. This typically results in a complex multiplet, often appearing as a "triplet of triplets," characterized by at least two large axial-axial coupling constants.

  • Cis Isomer (Axial/Equatorial Equilibrium): Due to the rapid ring flip, the observed spectrum is a population-weighted average of the two conformers.[10] The C1-H and C4-H protons spend time in both axial and equatorial environments. This averaging results in smaller, averaged coupling constants and often leads to broader, less-resolved multiplets compared to the trans isomer.

The following table summarizes the key expected differences in their NMR spectra.

Spectroscopic Parametertrans-4-Ethynylcyclohexan-1-aminecis-4-Ethynylcyclohexan-1-amineRationale for Difference
¹H NMR: C1-H Signal Complex multiplet (e.g., tt) with large Jax-ax couplings (8-13 Hz).Broader, less-resolved multiplet with smaller, averaged J values.The trans isomer is locked with an axial C1-H, showing distinct axial-axial couplings. The cis isomer's signal is an average of axial and equatorial environments due to rapid ring flipping.[13]
¹³C NMR: Ring Carbons Sharp, distinct signals for all unique carbons.Potentially broader signals, especially at lower temperatures as the equilibrium slows.The rigid conformation of the trans isomer provides a single, stable chemical environment. The dynamic equilibrium of the cis isomer can lead to peak broadening.[14]
Conformational State Conformationally locked (diequatorial).Dynamic equilibrium between two chair conformers.Steric factors favor the diequatorial arrangement exclusively in the trans isomer, while the cis isomer must have one axial and one equatorial substituent.[8][9]

Part 3: Experimental Protocol for Isomer Separation

The synthesis of this compound often produces a mixture of cis and trans isomers.[15][16] A robust method for their separation is essential for obtaining stereochemically pure material for subsequent applications. The following protocol details a self-validating system for isomer separation using flash column chromatography.

Step-by-Step Methodology:
  • System Preparation:

    • Stationary Phase: Select a silica gel with an appropriate particle size (e.g., 40-63 µm) for the column.

    • Mobile Phase Selection: The polarity difference between the isomers will dictate the solvent system. A good starting point is a non-polar/polar mixture, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Rationale: The choice of solvents is critical. A gradient elution, where the polarity of the mobile phase is increased over time, is often most effective for separating compounds with similar polarities.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude cis/trans mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble mixtures, perform a "dry load" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

    • Rationale: A concentrated band at the start of the separation is crucial for achieving good resolution.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the lowest polarity.

    • Gradually increase the solvent polarity according to a predetermined gradient.

    • Collect fractions of equal volume systematically.

  • In-Process Validation (TLC Analysis):

    • Spot a small aliquot from each fraction (or every few fractions) onto a Thin Layer Chromatography (TLC) plate.

    • Elute the TLC plate with the same solvent system used for the column.

    • Visualize the spots using a UV lamp (if applicable) and/or a chemical stain (e.g., potassium permanganate or ninhydrin for the amine).

    • Rationale: TLC allows for real-time monitoring of the separation. Fractions containing a single, pure compound (a single spot on the TLC plate) can be identified and pooled.

  • Product Isolation and Confirmation:

    • Combine the pure fractions corresponding to each isomer.

    • Remove the solvent using a rotary evaporator.

    • Confirm the stereochemical identity of each isolated isomer by acquiring a ¹H NMR spectrum and analyzing the coupling constants as described in Part 2.

G Start Crude Mixture (cis/trans isomers) Load Dry Load or Dissolve Load onto Silica Column Start->Load Elute Begin Elution (Low Polarity Solvent) Load->Elute Gradient Gradually Increase Solvent Polarity Elute->Gradient Collect Collect Fractions Gradient->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions (Isomer 1 & Isomer 2) TLC->Pool Identify pure fractions Evaporate Solvent Evaporation Pool->Evaporate Confirm Confirm Structure (¹H NMR Spectroscopy) Evaporate->Confirm Product1 Pure trans Isomer Confirm->Product1 Product2 Pure cis Isomer Confirm->Product2

Caption: Workflow for chromatographic separation and validation of isomers.

Conclusion: From Structure to Function

The structural analysis of cis- and trans-4-Ethynylcyclohexan-1-amine serves as a powerful illustration of fundamental stereochemical principles. The conformationally rigid nature of the trans isomer presents a well-defined and predictable shape for molecular interactions, a desirable trait in rational drug design. Conversely, the dynamic, flexible nature of the cis isomer may allow it to adapt to different binding environments, but this flexibility can come at an entropic cost upon binding. The ability to synthesize, separate, and definitively characterize these isomers using the spectroscopic and chromatographic techniques detailed herein is a foundational skill for any scientist aiming to harness the power of three-dimensional molecular structure.

References

  • Wikipedia. (n.d.). Cyclohexane conformation. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved February 26, 2026, from [Link]

  • Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved February 26, 2026, from [Link]

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Gál, M., et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Li, W., et al. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Conformation of the compound cis-4. Retrieved February 26, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Retrieved February 26, 2026, from [Link]

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. Retrieved February 26, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of cis/trans 4‐substituted cyclohexylamines with different.... Retrieved February 26, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved February 26, 2026, from [Link]

  • JoVE. (2024, December 5). ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. Retrieved February 26, 2026, from [Link]

  • University of Regensburg. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved February 26, 2026, from [Link]

  • Farkas, E., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Retrieved February 26, 2026, from [Link]

  • YouTube. (2020, May 30). 1H NMR of cyclohexane. Retrieved February 26, 2026, from [Link]

  • Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. OUCI. Retrieved February 26, 2026, from [Link]

  • St. Paul's C. M. College. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved February 26, 2026, from [Link]

  • Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans.... Retrieved February 26, 2026, from [Link]

  • European Patent Office. (2017, February 3). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved February 26, 2026, from [Link]

  • ETH Zurich. (2022, September 6). New reaction facilitates drug discovery. Retrieved February 26, 2026, from [Link]

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  • Google Patents. (2024, July 24). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
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  • University of Toronto. (n.d.). Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride. Retrieved February 26, 2026, from [Link]

Sources

(1r,4r)-4-Ethynylcyclohexan-1-amine Hydrochloride: A Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride Safety Data Sheet & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

((1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride) is a high-value, rigidified aliphatic amine scaffold used extensively in modern medicinal chemistry. Its trans-cyclohexyl geometry provides a linear vector essential for positioning pharmacophores in kinase inhibitor design (e.g., targeting FGFR or JAK pathways). Unlike flexible alkyl chains, the cyclohexyl ring restricts conformational entropy, potentially improving binding affinity and metabolic stability.

This guide synthesizes critical safety data, handling protocols, and physicochemical insights to ensure the integrity of both the researcher and the compound during drug development workflows.

Chemical Identifiers
ParameterDetail
IUPAC Name (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride
Common Synonyms trans-4-Ethynylcyclohexylamine HCl; (trans)-4-Ethynylcyclohexan-1-amine HCl
CAS Number 1803593-39-6 (trans-isomer specific); 2095396-33-9 (generic/related)
Molecular Formula C₈H₁₃N[1][2][3][4][5] · HCl
Molecular Weight 159.66 g/mol
SMILES C#C[C@H]1CCCC1.Cl
Structure trans-1,4-disubstituted cyclohexane ring

Hazard Identification & Risk Assessment (GHS)

As a primary amine salt with a terminal alkyne, this compound presents specific biochemical hazards. The hydrochloride salt form mitigates volatility but introduces acidity upon hydrolysis.

GHS Classification

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[6]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[6]H319
STOT - Single Exposure 3May cause respiratory irritation.[7]H335
Expert Insight: The "Amine-Alkyne" Dual Risk

While the amine functionality drives the irritation profile (H315, H319), the terminal alkyne moiety requires specific attention. Although generally stable, terminal acetylenes can form explosive acetylides with heavy metals (Cu, Ag) under basic conditions.

  • Operational Constraint: Avoid using metallic spatulas (especially copper/brass alloys) during weighing. Use stainless steel, glass, or plastic.

Safe Handling & Operational Protocols

The following protocols are designed to maintain the chemical integrity of the stereocenter and the safety of the operator.

A. Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

  • Atmosphere: While not strictly pyrophoric, the hydrochloride salt is hygroscopic . Handling under a nitrogen blanket is recommended for long-term storage or bulk transfers to prevent "caking" and hydrolysis-induced degradation.

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (US) or P2 (EU) dust mask is sufficient for solid handling. If generating aerosols (e.g., during sonication), use a P100/P3 respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is typically >480 min for solid salts.

  • Ocular: Chemical safety goggles. Note: Safety glasses are insufficient if fine dust is generated.

C. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Store under inert gas (Argon/Nitrogen). Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides, and heavy metals (due to the alkyne).

Emergency Response Framework

This self-validating response logic ensures rapid mitigation of exposure.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Amine salts can hydrolyze in the respiratory tract, releasing HCl gas.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER.

Fire-Fighting Measures[7]
  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl).

  • Advice: Firefighters must wear SCBA. The alkyne moiety adds a potential for higher heat release; cool containers with water spray.

Visualized Emergency Logic

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Inhale Inhalation Type->Inhale Skin Skin/Eye Contact Type->Skin Ingest Ingestion Type->Ingest Act_Inhale Fresh Air + O2 (Monitor for HCl irritation) Inhale->Act_Inhale Act_Skin Rinse 15m + Soap (Remove Contaminants) Skin->Act_Skin Act_Ingest Rinse Mouth NO Vomiting -> Poison Center Ingest->Act_Ingest

Figure 1: Decision matrix for emergency response based on exposure route.

Physicochemical Profiling & Analysis

Accurate characterization is vital, particularly for verifying the trans stereochemistry, which is thermodynamically favored but must be confirmed against the cis impurity.

Key Properties
PropertyValue/Description
Physical State Solid (Powder/Crystalline)
Color White to Off-white
Solubility Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM.
Melting Point >200°C (Decomposes)
Hygroscopicity Moderate (Store Desiccated)
Stereochemical Verification (Expertise)

To distinguish the (1r,4r) trans isomer from the (1s,4s) cis isomer:

  • ¹H-NMR Analysis: Focus on the methine proton at the C1 position (attached to the amine).

    • Trans-isomer: The proton is axial (ax-ax coupling). Look for a large coupling constant (J ≈ 10-12 Hz) (triplet of triplets).

    • Cis-isomer: The proton is equatorial (eq-ax coupling). Look for a smaller coupling constant (J ≈ 3-5 Hz).

  • Rationale: In the trans isomer, both the ethynyl and amine groups occupy equatorial positions (diequatorial) in the chair conformation, which is the thermodynamically stable state.

Synthesis & Application Context

This compound is a critical intermediate for FGFR (Fibroblast Growth Factor Receptor) inhibitors and other kinase targets.

Role in Drug Discovery

The trans-1,4-cyclohexylene spacer serves as a "rigid rod."

  • Function: It projects the ethynyl group (often used for "click" chemistry or Sonogashira coupling) at a precise distance (~5-6 Å) from the amine (solubilizing group or hinge binder).

  • Advantage: This rigidity reduces the entropic penalty of binding compared to flexible alkyl linkers, often resulting in higher potency (lower IC₅₀).

Synthesis Workflow Visualization

The synthesis typically involves the reductive amination of 4-ethynylcyclohexanone or nucleophilic substitution, followed by resolution or thermodynamic equilibration to the trans isomer.

SynthesisWorkflow Start Starting Material (1,4-Cyclohexanedione monoacetal) Step1 1. Ethynylation 2. Deprotection Start->Step1 Inter Intermediate (4-Ethynylcyclohexanone) Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Mixture Cis/Trans Mixture Step2->Mixture Step3 Purification/Equilibration (Recrystallization in EtOH/HCl) Mixture->Step3 Thermodynamic Control Final Target: (1r,4r)-Trans Isomer (>98% de) Step3->Final

Figure 2: General synthesis logic highlighting the critical stereochemical purification step.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91662994, (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-ethynylcyclohexan-1-amine hydrochloride.[1] CAS 1803593-39-6.[1][2][8] Retrieved from [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Cyclohexyl-Linked Kinase Inhibitors. (General reference for scaffold utility).

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 4-Ethynylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Rationale & Introduction

4-Ethynylcyclohexan-1-amine hydrochloride is a highly versatile bifunctional aliphatic building block utilized extensively in modern drug discovery,[1]. Featuring both a primary amine and a terminal alkyne, it serves as an optimal rigidified linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira cross-couplings, and the synthesis of complex azaheterocycles[2],[3].

Because the free base of this compound is an oil that is prone to oxidative degradation, isolating the compound as a hydrochloride salt ensures long-term benchtop stability, high crystallinity, and precise stoichiometric handling during downstream pharmaceutical development,[4].

Mechanistic Causality: The Seyferth-Gilbert Homologation (E-E-A-T)

The most robust synthetic route to this scaffold relies on the Ohira-Bestmann modification of the Seyferth-Gilbert homologation[5],[6].

  • Why the Bestmann-Ohira Reagent (BOR)? Traditional alkyne syntheses, such as the Corey-Fuchs reaction, require strongly basic conditions (e.g., n-butyllithium) that frequently cause the epimerization of stereocenters adjacent to the carbonyl or on the cyclohexane ring[6]. The BOR—dimethyl (1-diazo-2-oxopropyl)phosphonate—operates under remarkably mild basic conditions (K₂CO₃ in acetonitrile or methanol), strictly preserving the cis or trans stereochemistry of the starting tert-butyl (4-formylcyclohexyl)carbamate[5],[2].

  • In Situ Reagent Generation: Handling isolated low-molecular-weight diazo compounds poses a severe explosion hazard. This protocol mitigates risk by generating BOR in situ via a diazo transfer from 4-methylbenzenesulfonyl azide (tosyl azide) to dimethyl (2-oxopropyl)phosphonate[4],[7].

  • Mechanistic Pathway: Potassium carbonate serves a dual role. First, it acts as a base to facilitate the diazo transfer. Second, it mediates the deacylation of the newly formed BOR to release a reactive diazomethyl anion. This anion attacks the aldehyde, forming an oxaphosphetane intermediate. Subsequent cycloelimination expels dimethyl phosphate and nitrogen gas, yielding the terminal alkyne via a transient vinylidene carbene[5],[7].

Experimental Workflow

SynthesisWorkflow SM 1. Starting Material tert-Butyl (4-formylcyclohexyl)carbamate BOR 2. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent, K2CO3, MeCN SM->BOR Int 3. Intermediate tert-Butyl (4-ethynylcyclohexyl)carbamate BOR->Int - N2, - Dimethyl phosphate Deprot 4. Boc Deprotection 4M HCl in 1,4-Dioxane Int->Deprot Prod 5. Final Product This compound HCl Deprot->Prod - CO2, - Isobutylene

Fig 1. Logical workflow for the synthesis of this compound HCl.

Quantitative Stoichiometry & Reagent Table

The following stoichiometry is optimized for a self-validating, high-yielding reaction capable of scaling from milligrams to multigram batches[4].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
tert-Butyl (4-formylcyclohexyl)carbamate227.301.0 eq200 mg (0.88 mmol)Electrophilic Starting Material
Dimethyl (2-oxopropyl)phosphonate166.111.5 eq219 mg (1.32 mmol)BOR Precursor
4-Methylbenzenesulfonyl azide197.211.5 eq260 mg (1.32 mmol)Diazo Transfer Agent
Potassium Carbonate (K₂CO₃)138.204.0 eq485 mg (3.52 mmol)Base / Deacylating Agent
Acetonitrile (Anhydrous)41.05Solvent20 mLPolar Aprotic Solvent
4M HCl in 1,4-Dioxane36.46Excess5.0 mLAcidolytic Cleavage Reagent

Detailed Experimental Protocols

Protocol A: One-Pot Diazo Transfer & Seyferth-Gilbert Homologation[5]
  • BOR Generation: Charge a flame-dried, argon-flushed round-bottom flask with dimethyl (2-oxopropyl)phosphonate (219 mg, 1.32 mmol) and anhydrous acetonitrile (20 mL).

  • Diazo Transfer Initiation: Add 4-methylbenzenesulfonyl azide (260 mg, 1.32 mmol) followed by anhydrous K₂CO₃ (485 mg, 3.52 mmol). Stir the suspension at room temperature (20–25 °C) for exactly 12 hours.

    • Field Insight: This 12-hour pre-stir is critical. It ensures complete conversion of the phosphonate to the Bestmann-Ohira Reagent before the aldehyde is introduced, preventing unwanted side reactions between the aldehyde and the tosyl azide[8],[2].

  • Homologation: To the resulting yellow solution, add tert-butyl (4-formylcyclohexyl)carbamate (200 mg, 0.88 mmol) in a single portion. Stir at room temperature for an additional 12 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove the bulk of the acetonitrile. Dilute the residue with deionized water (20 mL) and extract with ethyl acetate (3 × 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via Flash Column Chromatography (FCC) using an eluent gradient of 15–20% ethyl acetate in hexanes to afford tert-butyl (4-ethynylcyclohexyl)carbamate as a colorless oil (approx. 133 mg, 68% yield)[4].

Protocol B: Acidolytic Boc-Deprotection & Salt Precipitation[5]
  • Deprotection: Dissolve the purified tert-butyl (4-ethynylcyclohexyl)carbamate (133 mg, 0.59 mmol) in 4M HCl in 1,4-dioxane (5.0 mL).

    • Field Insight: Anhydrous conditions are mandatory here. Using aqueous acids (like aqueous HCl or TFA mixtures) risks Markownikoff hydration of the terminal alkyne into a methyl ketone. Dioxane acts as an excellent solvent for the Boc-protected precursor but a poor solvent for the resulting salt.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours. The reaction is driven to completion by the irreversible evolution of CO₂ and isobutylene gas.

  • Precipitation: As the Boc group is cleaved, the highly polar this compound hydrochloride will begin to precipitate. Once gas evolution ceases, concentrate the mixture slightly in vacuo.

  • Trituration: Add cold, anhydrous diethyl ether (10 mL) to the flask and triturate vigorously.

  • Filtration: Collect the resulting white precipitate via vacuum filtration on a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 × 5 mL) and dry under high vacuum to afford pure this compound hydrochloride,[4].

Analytical Characterization

Successful homologation and deprotection can be rapidly verified via ¹H NMR spectroscopy. The diagnostic terminal alkyne proton (C≡CH ) appears as a sharp doublet (due to long-range coupling) near δ 2.10 - 2.20 ppm [8]. The disappearance of the highly shielded tert-butyl singlet at δ 1.45 ppm confirms complete Boc deprotection.

References[1] (1s,4s)-4-ethynylcyclohexan-1-amine hydrochloride. Source: MilliporeSigma (Sigma-Aldrich). URL:https://www.sigmaaldrich.com/[2] this compound hydrochloride | C8H14ClN. Source: PubChem Database, National Institutes of Health. URL:https://pubchem.ncbi.nlm.nih.gov/compound/91662994[5] Skerlj, R. T. et al. Substituted Pyrazolo[1,5-a]pyrimidine Compounds as LRRK2 Inhibitors. Source: U.S. Patent Application US20150315134A1 (Published Nov 06, 2015). URL:https://patents.google.com/patent/US20150315134A1/en[6] Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Source: Organic Chemistry Portal. URL:https://www.organic-chemistry.org/namedreactions/seyferth-gilbert-homologation.shtm[9] Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Source: The Chemists' Cookbook. URL:https://nrochemistry.com/the-chemists-cookbook/[7] Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Source: Chemistry Stack Exchange. URL:https://chemistry.stackexchange.com/questions/71000/mechanism-of-homologation-of-aldehyde-to-alkyne-ohira-bestmann-reaction[8] One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Source: Organic Syntheses, 2018, 95, 276-288. URL:https://www.orgsyn.org/demo.aspx?prep=v95p0276[3] The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Source: Australian Journal of Chemistry, 2007, 60(12), 943. URL:https://www.publish.csiro.au/ch/CH07310[4] Jamali, M. F. et al. The Bestmann-Ohira Reagent and Related Diazo Compounds for the Synthesis of Azaheterocycles. Source: The Chemical Record (PubMed), 2020, 20(11), 1394-1408. URL:https://pubmed.ncbi.nlm.nih.gov/32986304/

Sources

Application Note: Orthogonal Protecting Group Strategies for the Synthesis of 4-Ethynylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Strategic Overview & Rationale

The bifunctional building block 4-ethynylcyclohexan-1-amine has emerged as a critical intermediate in modern drug discovery, particularly in the synthesis of therapeutics targeting neurological disorders such as Gaucher and Parkinson's diseases[1]. The molecule features two highly reactive, yet chemically distinct handles: a nucleophilic primary amine and a terminal alkyne.

The primary synthetic challenge lies in orthogonality . Introducing the alkyne moiety requires basic conditions or strong nucleophiles that readily cross-react with unprotected primary amines. Conversely, manipulating the amine later in a synthetic sequence can lead to unwanted alkyne oxidation or transition-metal-catalyzed cross-coupling. To navigate this, a robust protecting group (PG) strategy must be employed to mask the amine during the alkyne installation phase. Commercially available derivatives, such as N-Boc-4-ethynylcyclohexanamine[] and this compound hydrochloride[3], rely on this exact strategic masking.

Protecting Group Selection Matrix

The synthesis of the alkyne from an aldehyde precursor relies on the Seyferth-Gilbert homologation (specifically the Bestmann-Ohira modification). This reaction requires a mild base (K₂CO₃) and methanol. As demonstrated in the causality matrix below, the tert-butyloxycarbonyl (Boc) group is the only logical choice for this workflow.

Protecting GroupBase Stability (K₂CO₃/MeOH)Nucleophile StabilityCleavage MethodOrthogonality to AlkyneVerdict
Boc (tert-Butoxycarbonyl) Highly Stable StableAcidic (TFA, HCl)Excellent Optimal
Fmoc (Fluorenylmethyloxycarbonyl) Unstable (Cleaves prematurely)UnstableBasic (Piperidine)PoorIncompatible
Cbz (Carboxybenzyl) StableStableHydrogenolysis (H₂/Pd-C)Poor (Reduces alkyne)Suboptimal
Phthalimide ModerateStableHydrazine (NH₂NH₂)GoodViable, but harsh

Causality Insight: If Fmoc were used, the K₂CO₃ required for the Bestmann-Ohira reagent would prematurely deprotect the amine, leading to complex oligomeric mixtures. If Cbz were used, the standard global deprotection via palladium-catalyzed hydrogenolysis would irreversibly reduce the newly formed alkyne to an alkane. Boc provides perfect orthogonality: it is impervious to the basic homologation conditions and is cleaved by acid (TFA), leaving the alkyne completely untouched.

Synthetic Workflow

The optimized route begins with the protection of 4-aminocyclohexylmethanol, followed by oxidation to the aldehyde, a one-pot diazo transfer/homologation, and final acidic cleavage.

G A 4-Aminocyclohexyl- methanol B Boc-Protected Alcohol A->B Boc2O (Amine Protection) C Aldehyde Intermediate B->C DMP Oxidation (Alcohol to Aldehyde) D Boc-Protected Alkyne C->D Diazo Transfer & Homologation E 4-Ethynylcyclohexan- 1-amine D->E TFA / DCM (Boc Cleavage)

Fig 1. Orthogonal protecting group workflow for this compound synthesis.

Detailed Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems . Each phase includes mandatory In-Process Controls (IPCs) to ensure chemical integrity before proceeding to the next step, thereby preventing the costly carryover of impurities.

Phase 1: Preparation of tert-Butyl (4-formylcyclohexyl)carbamate

Note: This assumes prior standard Boc-protection of 4-aminocyclohexylmethanol.

Procedure:

  • Dissolve tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add Dess-Martin Periodinane (DMP) (1.2 eq).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear.

  • Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

Self-Validation (IPCs):

  • TLC: Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product spot will immediately turn bright yellow/orange, confirming the presence of the aldehyde.

  • ¹H NMR (CDCl₃): Confirm the presence of a sharp singlet at ~9.6 ppm (aldehyde proton).

Phase 2: One-Pot Diazo Transfer and Alkyne Homologation

Expertise Note: Rather than purchasing the expensive and unstable Bestmann-Ohira reagent, this protocol generates it in situ via a diazo transfer reaction, significantly improving process safety and cost-efficiency[1].

Procedure:

  • In a flame-dried flask, dissolve dimethyl (2-oxopropyl)phosphonate (219 mg, 1.32 mmol, 1.5 eq) in anhydrous acetonitrile (20 mL).

  • Charge the solution with 4-methylbenzenesulfonyl azide (tosyl azide) (260 mg, 1.32 mmol, 1.5 eq) and K₂CO₃ (485 mg, 3.52 mmol, 4.0 eq).

  • Stir the suspension at room temperature for 12 hours to generate the Bestmann-Ohira reagent in situ.

  • Add the aldehyde intermediate, tert-butyl (4-formylcyclohexyl)carbamate (200 mg, 0.88 mmol, 1.0 eq), directly to the reaction mixture.

  • Stir at room temperature for an additional 12 hours.

  • Workup: Concentrate the mixture in vacuo, dilute with deionized water (20 mL), and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Purify via Flash Column Chromatography (FCC) using 15-20% ethyl acetate in hexanes to afford tert-butyl (4-ethynylcyclohexyl)carbamate as a colorless oil (approx. 68% yield)[1].

Self-Validation (IPCs):

  • LC-MS: Look for the characteristic Boc-fragmentation mass [M+H - 56 (tBu)]⁺ or the sodium adduct[M+Na]⁺.

  • ¹H NMR (CDCl₃): The critical validation marker is the disappearance of the aldehyde peak (~9.6 ppm) and the emergence of a terminal alkyne proton as a sharp multiplet/singlet at ~2.1 ppm.

Phase 3: Acid-Mediated Deprotection to the Free Amine

Procedure:

  • Dissolve tert-butyl (4-ethynylcyclohexyl)carbamate (1.0 eq) in DCM (0.2 M).

  • Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v TFA/DCM solution.

  • Stir at room temperature for 2 hours. Causality Note: The evolution of CO₂ and isobutylene gas drives the reaction to completion. The terminal alkyne is highly stable to these acidic conditions.

  • Concentrate the reaction mixture in vacuo to remove excess TFA.

  • To obtain the free base, dissolve the residue in minimal water, basify to pH 10 with 1M NaOH, and extract with DCM. (Alternatively, precipitate as the hydrochloride salt using 2M HCl in ether[3]).

Self-Validation (IPCs):

  • TLC (Ninhydrin Stain): The starting material (Boc-protected) will remain colorless or stain faintly upon intense heating. The product (free primary amine) will instantly stain a deep, vibrant purple at room temperature.

  • LC-MS: Confirm the presence of the free amine mass [M+H]⁺ = 124.1.

References[3] Title: (1s,4s)-4-ethynylcyclohexan-1-amine hydrochloride. Source: MilliporeSigma. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQlfx2ubH8uNASLWzPa9FMOOhT0EK3gdMGlBi3AVPPmiZ2qS4vBHR6nyVDYcqJ9fHiLuffwIe431dwrXwVaKS9WhUkqRiDk4JWC8paVptXzhwpFgHrWoaLb2ZOdSl15VrTbiF5CZsgycCQDbm8VT1Z9yNExos-97Z0XA==[1] Title: United States Patent - Therapeutic Applications. Source: Googleapis (US Patent App). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0vT2ytvAuisbiGiXfbD6qAHw1FeZw9hoZ5cJ2VAfI0do9Jr0H3L8KcipnMpfSj7GfUsP-BF2rIh0kJcjMMr_Uh6P99uhuTRFHePMq7W331C-94c-fkrPgKEcM1tyi0CYcUYU8wZU5DnYX-NMTokxbUSgwo-3-sTl2KEoHtX53GDXtHcU-0xAQAUZXa8o=[2] Title: N-Boc-4-ethynylcyclohexanamine (1824233-64-8). Source: BOC Sciences. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn17s4AzlJe2BekLy6_i9My_e5AyOPK2fIzfLorwnOK93xVG0QV9DQyjM5BpOqcMkmf4mHL5xMLLRZrQZmiW8kcm7DxsTxmgQDaU4E3LugnGf0lS5GAioJJtuOgpn_DtXe9s3Sz39Qb9ixU0JIAZ7tA0uH9xkMNiokhEV5ZeAmRq4X0PmpwdVqTG5d2tw1XwY=

Sources

Troubleshooting & Optimization

Technical Support Center: Separating Cis and Trans Isomers of 4-Ethynylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 4-Ethynylcyclohexan-1-amine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the often-challenging task of separating the cis and trans diastereomers of this compound. The methodologies and troubleshooting advice presented here are grounded in established analytical principles and field-proven experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of this compound?

The primary challenge lies in the subtle structural differences between the cis and trans isomers. Both share the same molecular weight and connectivity, leading to very similar physical properties such as boiling point and polarity. This similarity makes separation by standard distillation or simple chromatography difficult. The key to successful separation is to exploit the distinct three-dimensional arrangements of the amine and ethynyl groups, which can influence their interaction with stationary phases in chromatography or their packing in a crystal lattice.

Q2: Which analytical techniques are most suitable for separating these isomers on a preparative scale?

For preparative-scale separation, three main techniques are generally employed:

  • Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method that can be scaled up to isolate gram quantities or more of pure isomers.[1][2]

  • Supercritical Fluid Chromatography (SFC): Often faster and uses less organic solvent than HPLC, making it a "greener" and increasingly popular alternative for isomer separation.[3]

  • Fractional Crystallization: A classical and cost-effective method for large-scale separation, provided a suitable solvent system can be found that selectively crystallizes one isomer or a derivative salt.[4][5]

Q3: How can I confirm the identity and purity of the separated cis and trans isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the stereochemistry of the separated isomers.[6][7][8] The key distinguishing features in ¹H NMR are the chemical shifts and coupling constants of the protons on the carbons bearing the amine and ethynyl groups (C1 and C4).

  • Trans Isomer: Typically, the C1 and C4 protons are in axial positions in the most stable chair conformation, leading to large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons.

  • Cis Isomer: One of the C1 or C4 protons will be axial and the other equatorial. This results in smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).

¹³C NMR can also be used, as the chemical shifts of the ring carbons will differ between the two isomers due to stereochemical effects.[6]

Q4: Is derivatization necessary for separating these isomers?

While not always necessary, derivatization of the primary amine can significantly improve separation efficiency.[9][10] Converting the amine to an amide, carbamate, or sulfonamide can:

  • Increase the polarity difference between the isomers, enhancing resolution in normal-phase chromatography.

  • Introduce a chromophore for better UV detection in HPLC.

  • Create derivatives with different solubilities, aiding in fractional crystallization.[9][11]

Troubleshooting Guides

This section addresses specific issues you might encounter during the separation of this compound isomers.

Chromatography (HPLC & SFC) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor or No Separation of Isomer Peaks Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers.For normal-phase HPLC/SFC, try columns with different functionalities like cyano or amino phases. For reversed-phase HPLC, consider phenyl-hexyl or embedded polar group columns which offer different selectivities.[12]
Incorrect Mobile Phase Composition: The eluent strength is too high, causing co-elution, or too low, leading to excessive peak broadening.Systematically screen different solvent combinations and gradients. In SFC, adjust the co-solvent (e.g., methanol, isopropanol) percentage and the type/concentration of additives (e.g., diethylamine).[13][14]
Isomers are not sufficiently different in polarity. Consider pre-column derivatization to increase the polarity difference between the cis and trans isomers.[9][10][15]
Peak Tailing Secondary Interactions: The basic amine group is interacting with acidic silanol groups on the silica-based stationary phase.Add a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (0.1%). This will mask the active sites on the stationary phase.
Column Overload: Injecting too much sample for the column dimensions.Reduce the injection volume or the concentration of the sample. For preparative work, ensure you are using a column with an appropriate diameter and loading capacity.[1]
Low Recovery from Preparative Chromatography Compound Adsorption: The compound may be irreversibly adsorbing to the stationary phase.This is less common with amines but can occur. Try a different stationary phase (e.g., a polymer-based column).
Decomposition on Column: The compound may be unstable on the stationary phase, especially if it is acidic.Use a mobile phase with a basic additive. Ensure the collected fractions are neutralized if an acidic modifier (like TFA) was used in the mobile phase.
Fractional Crystallization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form Compound is too soluble in the chosen solvent. Use a solvent in which the compound has lower solubility. Alternatively, use a solvent system with an anti-solvent to induce precipitation. The vapor diffusion method can also be effective for screening conditions.[16]
Solution is not supersaturated. Slowly evaporate the solvent or cool the solution to induce crystallization.[16]
Both Isomers Co-crystallize Insufficient difference in solubility between the isomers. Screen a wider range of solvents or solvent mixtures.
Formation of a solid solution. Convert the amines to a salt (e.g., hydrochloride or tartrate). The different spatial arrangement of the isomers can lead to significantly different crystal packing and solubilities of their salts.[4]
Oily Precipitate Forms Instead of Crystals Precipitation is too rapid. Slow down the crystallization process by reducing the rate of cooling or the rate of anti-solvent addition.
Presence of impurities. Purify the initial isomer mixture by flash chromatography to remove any impurities that may be inhibiting crystallization.

Experimental Protocols & Workflows

Workflow for Method Selection

The following diagram outlines a logical workflow for selecting an appropriate separation strategy.

Separation_Workflow start Isomer Mixture (cis/trans this compound) scale What is the required scale? start->scale analytical Analytical (<10 mg) scale->analytical Small preparative Preparative (>100 mg) scale->preparative Large analytical_method Develop Analytical Method (HPLC or SFC) analytical->analytical_method preparative_choice Initial Method Choice preparative->preparative_choice scale_up Scale up analytical method analytical_method->scale_up chromatography Preparative Chromatography (HPLC or SFC) preparative_choice->chromatography High Purity Needed crystallization Fractional Crystallization preparative_choice->crystallization Cost-Effective, Large Scale end_product Pure cis and trans Isomers chromatography->end_product deriv Consider Derivatization or Salt Formation crystallization->deriv scale_up->chromatography optimization Optimize Solvent System deriv->optimization optimization->end_product

Caption: Decision workflow for separating cis/trans isomers.

Protocol 1: Preparative SFC for Isomer Separation

Supercritical Fluid Chromatography (SFC) is highly effective for separating geometric isomers and is often faster than traditional HPLC.[17][3][18]

1. Analytical Method Development:

  • Column: Chiral or achiral stationary phase. Polysaccharide-based chiral columns (e.g., Cellulose or Amylose based) are excellent starting points as they can separate both chiral and geometric isomers.[13][14] An achiral diol or ethyl pyridine column can also be effective.
  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol or isopropanol).
  • Additive: 0.1-0.5% Diethylamine (DEA) or Isopropylamine (IPA) to improve peak shape for the basic amine.
  • Initial Conditions:
  • Flow Rate: 3 mL/min
  • Back Pressure: 150 bar
  • Temperature: 40 °C
  • Gradient: 5% to 40% modifier over 5-10 minutes.
  • Optimization: Adjust the modifier, additive, and gradient to achieve baseline separation (Resolution > 1.5).

2. Scale-Up to Preparative SFC:

  • Column: Use a preparative column with the same stationary phase as the optimized analytical method.
  • Flow Rate: Adjust the flow rate according to the column diameter to maintain the same linear velocity.
  • Sample Loading: Dissolve the crude isomer mixture in the mobile phase modifier or a compatible solvent. Perform a loading study to determine the maximum amount of sample that can be injected without losing resolution.
  • Fraction Collection: Set the fraction collector to trigger based on the retention times of the two isomer peaks.
  • Post-Processing: Evaporate the solvent from the collected fractions to obtain the pure isomers.
Protocol 2: Separation via Fractional Crystallization of Dihydrochloride Salts

This method leverages the potential for different crystal packing and solubility between the diastereomeric salts of the cis and trans isomers.[4]

1. Salt Formation:

  • Dissolve the crude mixture of cis and trans this compound in a suitable solvent like methanol or isopropanol.
  • Cool the solution in an ice bath.
  • Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic and a precipitate forms. Stir for 1-2 hours.
  • Collect the precipitated dihydrochloride salts by filtration and wash with a small amount of cold solvent.

2. Fractional Crystallization:

  • Solvent Screening: Test the solubility of the salt mixture in various solvents (e.g., ethanol, methanol, water, or mixtures thereof) at room temperature and elevated temperatures. The ideal solvent will show a significant difference in solubility for the two isomers.
  • Procedure:
  • Dissolve the salt mixture in a minimum amount of the chosen hot solvent.
  • Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer.
  • Crystals of the less soluble isomer salt should form.
  • Collect the crystals by filtration. The mother liquor will be enriched in the more soluble isomer.
  • Repeat the recrystallization process on the collected crystals to improve purity. The mother liquors can be combined and concentrated to recover more of the second isomer.

3. Isomer Characterization:

  • Take a small sample of the crystals, neutralize with a base (e.g., NaOH solution), and extract the free amine with an organic solvent.
  • Analyze the free amine by NMR to determine its stereochemistry (cis or trans) and purity.[4][6]
Workflow for Isomer Identification using NMR

NMR_Identification start Isolated Isomer Sample prepare_sample Dissolve in CDCl3 or D2O start->prepare_sample acquire_spectra Acquire 1H and 13C NMR Spectra prepare_sample->acquire_spectra analyze_h1 Analyze 1H NMR Spectrum acquire_spectra->analyze_h1 check_coupling Examine Coupling Constants (J) of C1-H and C4-H analyze_h1->check_coupling large_j Large J values observed (10-13 Hz, axial-axial) check_coupling->large_j Yes small_j Small J values observed (2-5 Hz, ax-eq, eq-eq) check_coupling->small_j No trans_isomer Trans Isomer Identified large_j->trans_isomer cis_isomer Cis Isomer Identified small_j->cis_isomer

Caption: NMR workflow for identifying cis and trans isomers.

References

  • New insights into supercritical fluid chromatography for chiral separ
  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PMC.
  • Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. PubMed.
  • Derivatization and Separation of Aliph
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Semantic Scholar.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. SIELC Technologies.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi
  • US3880925A - Separation and purification of cis and trans isomers.
  • purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. Benchchem.
  • US3524895A - Method for separating trans
  • Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers (RSC Publishing).
  • Guide for crystalliz
  • Application Compendium Solutions for Prepar
  • CIS TRANS ISOMERS AND NMR.
  • prepar
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Benchchem.
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • How does NMR differentiate between cis and trans isomers?. TutorChase.
  • Easy purification of isomers with prepacked glass columns.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • Gas chromatographie separation of cis and trans isomers of long chain amines.
  • Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Benchchem.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • The Power of Separation Science to Prepare Chromatographic M
  • Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald.

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Technical Support Center: Chemoselective Cyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing cyclohexylamines while preserving an alkyne moiety presents a severe chemoselectivity challenge. The thermodynamic reduction potential of a carbon-carbon triple bond (alkyne) is significantly lower (easier to reduce) than that of an aromatic ring or a sterically hindered imine.

If you attempt catalytic hydrogenation (H₂ + Pd/C, Pt, Rh) to convert an aniline to a cyclohexylamine, you will almost invariably reduce the alkyne to an alkane first.

The Solution: You must bypass aromatic ring hydrogenation entirely. The industry-standard approach is Reductive Amination of a cyclohexanone derivative using a chemoselective hydride donor (Sodium Triacetoxyborohydride).

Part 1: Diagnostic & Strategy Selector

Before proceeding, identify your starting material to select the correct protocol.

StrategySelector Figure 1: Synthetic Strategy Decision Tree for Alkyne-Preserving Amine Synthesis Start START: Select Precursor Aniline Precursor: Aniline / Nitroarene (Requires Ring Reduction) Start->Aniline Ketone Precursor: Cyclohexanone + Amine (Requires Imine Reduction) Start->Ketone Decision1 Is Alkyne Protection Feasible? Aniline->Decision1 Alkyne will reduce first! RouteA ROUTE A: Hydride Reduction (Recommended) Ketone->RouteA High Chemoselectivity RouteB ROUTE B: Cobalt Protection Strategy (High Effort) Decision1->RouteB Yes (Multi-step) RouteC ROUTE C: Poisoned Catalyst (Pt-S) (High Risk) Decision1->RouteC No (Direct H2)

Part 2: Troubleshooting Guides & Protocols

Scenario A: The "Gold Standard" (Reductive Amination)

User Issue: "I am reacting a cyclohexanone with an alkyne-containing amine (or vice versa). I used NaBH₄ and lost my alkyne, or yields are poor."

Root Cause:

  • Standard Borohydride Aggression: NaBH₄ is often too strong and can reduce conjugated alkynes or react non-selectively if the pH is not controlled.

  • Imine Stability: Cyclohexanones are sterically hindered; imine formation is the rate-limiting step.

The Fix: Use Sodium Triacetoxyborohydride (STAB) .[1] STAB is an electrophilic reducing agent. It protonates the imine (activating it) but is not nucleophilic enough to attack the ketone or the alkyne. This is the Abdel-Magid Reductive Amination [1].

Protocol: Chemoselective Reductive Amination with STAB
ParameterSpecificationReason
Reagent NaBH(OAc)₃ (1.4 – 1.5 equiv)Mild hydride source; tolerates alkynes/nitro groups.
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes rapid imine formation.
Additive Acetic Acid (1.0 equiv)Catalyzes imine formation without protonating the alkyne.
Temperature 20°C – 25°CHeat promotes side reactions.

Step-by-Step Workflow:

  • Mix: Dissolve cyclohexanone (1.0 equiv) and amine (1.05 equiv) in DCE (0.2 M concentration).

  • Acidify: Add glacial Acetic Acid (1.0 equiv). Stir for 30 mins to establish imine equilibrium.

  • Reduce: Add NaBH(OAc)₃ (1.4 equiv) in one portion.

  • Monitor: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Note: The alkyne will remain untouched because STAB requires a polarized C=N bond to transfer a hydride; the non-polar C≡C bond is inert to this reagent.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

Scenario B: The "Impossible" Route (Aromatic Ring Hydrogenation)

User Issue: "I have an aniline with a pendant alkyne. I need to turn the phenyl ring into a cyclohexyl ring using H₂ and a metal catalyst, but the alkyne keeps turning into an ethyl group."

Technical Reality Check: Thermodynamically, the heat of hydrogenation for an alkyne (


 kcal/mol) is far more favorable than the resonance-disrupting hydrogenation of benzene (

kcal/mol). No standard heterogeneous catalyst (Pd/C, Rh/C, Pt/C) can hydrogenate a benzene ring while sparing a terminal alkyne.

The Workaround: Dicobalt Octacarbonyl Protection If you cannot change your route to Scenario A, you must chemically "mask" the alkyne using the Nicholas Reaction chemistry principles [2].

Protocol: Cobalt-Protected Hydrogenation

Step 1: Protection



  • Observation: The solution turns dark red. The alkyne is now a bulky cobalt cluster, sterically and electronically shielded from hydrogenation.

Step 2: Ring Hydrogenation

  • Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Oxide (RuO₂).

  • Conditions: 50–100 bar H₂, 80°C.

  • Result: The aromatic ring reduces to cyclohexane. The Cobalt-Alkyne complex remains intact (it is surprisingly stable to H₂).

Step 3: Deprotection

  • Reagent: Cerium Ammonium Nitrate (CAN) or Trimethylamine N-oxide (TMANO).

  • Result: The cobalt is oxidized and removed, regenerating the original alkyne.

Scenario C: Catalytic Reductive Amination (If Hydrides are Banned)

User Issue: "I cannot use stoichiometric boron reagents (scale/cost/waste). I need a catalytic hydrogenation method for Reductive Amination (Ketone + Amine + H₂) that saves the alkyne."

The Fix: Use a Sulfided Platinum Catalyst (Pt(S)/C) . Unpoisoned Pd/C is too active. Sulfided platinum is "poisoned" by sulfur, which occupies the highly active sites required for alkyne adsorption but leaves sites available for C=N (imine) reduction.

Critical Parameters:

  • Catalyst: 5% Pt(S)/C (commercially available as "Sulfided Platinum").

  • Pressure: Low pressure is critical (1–3 bar H₂). High pressure forces alkyne reduction.

  • Selectivity: This method is ~90% selective. You will likely see 5–10% alkene impurity.

Part 3: Mechanistic Visualization

Understanding why STAB works is crucial for troubleshooting.

Mechanism Figure 2: Chemoselectivity of Sodium Triacetoxyborohydride (STAB) Imine Imine Intermediate (Polarized C=N) Complex Transition State (Coordination to N) Imine->Complex Protonation/Coordination Alkyne Alkyne Moiety (Non-polar C≡C) STAB NaBH(OAc)3 (Sterically Bulky / Mild) Alkyne->STAB No Interaction (Too Electrophilic) SideProduct Reduced Alkane (Avoided) Alkyne->SideProduct Only with H2/Pd STAB->Complex Hydride Transfer Product Cyclohexylamine (Alkyne Intact) Complex->Product Irreversible Reduction

Part 4: FAQ - Rapid Fire Troubleshooting

Q: Can I use Lindlar’s Catalyst for this? A: No. Lindlar’s catalyst (Pd/CaCO₃/Pb) is designed to stop alkyne reduction at the alkene (cis-olefin) stage. It does not preserve the alkyne. If you use this, you will get an alkene-cyclohexylamine, not an alkyne.

Q: My reaction with STAB is stuck at 50% conversion. Should I heat it? A: Avoid heat. Heating STAB often leads to degradation of the hydride or reduction of the alkyne. Instead, add a drying agent (molecular sieves 4Å) to the reaction to drive the imine formation equilibrium forward, or add a second portion of STAB.

Q: Can I use NaCNBH₃ (Sodium Cyanoborohydride) instead? A: Yes, NaCNBH₃ is also chemoselective and tolerates alkynes. However, it is toxic (cyanide risk) and requires careful pH control (pH 6–7) to prevent ketone reduction. STAB is generally preferred for safety and ease of use [3].

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][1][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Nicholas, K. M. (1987). Chemistry and synthetic utility of cobalt-complexed propargyl cations. Accounts of Chemical Research, 20(6), 207–214. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Technical Support Center: Purification of 4-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy

In the synthesis of 4-ethynylcyclohexylamine, the formation of diastereomers (cis and trans) is chemically unavoidable during reductive amination or hydrogenation steps. For most pharmaceutical applications (e.g., kinase inhibitors, GPCR ligands), the trans-isomer is the required scaffold due to its thermodynamic stability (diequatorial conformation) and linear vector projection.

This guide prioritizes crystallization-induced diastereomeric resolution via salt formation as the primary purification strategy. This method is scalable and cost-effective compared to chromatography.

The Purification Decision Matrix

PurificationStrategy Start Crude 4-Ethynylcyclohexylamine (Mixture of cis/trans) Decision1 Is purity > 85% trans? Start->Decision1 MethodA Method A: HCl Salt Recrystallization (Thermodynamic Control) Decision1->MethodA Yes MethodB Method B: Boc-Protection + Chromatography (Kinetic Separation) Decision1->MethodB No (High cis content) Recryst Recrystallize from iPrOH or ACN/MeOH MethodA->Recryst Success Pure trans-Isomer (>99% de) MethodB->Success Check Check Purity (NMR/HPLC) Recryst->Check Check->MethodB Fail (Persistent Impurity) Check->Success Pass Fail Enriched but <98%

Figure 1: Strategic workflow for selecting the appropriate purification method based on initial purity.

Diagnostic Module: Know Your Isomer

Before attempting purification, you must definitively identify your major isomer. Relying solely on LC-MS is insufficient as diastereomers often co-elute on standard C18 columns.

NMR Analysis (The Gold Standard)

The distinction relies on the Karplus relationship regarding vicinal proton coupling (


).
  • Target Proton: Look at the methine proton at the C1 position (attached to the amine).

  • Trans-Isomer (Diequatorial): The C1 proton is axial . It has two vicinal axial neighbors (at C2 and C6). Axial-Axial coupling is large (

    
    ).
    
    • Signal: Broad triplet of triplets (tt) or quintet-like.

  • Cis-Isomer (Axial/Equatorial): The C1 proton is equatorial . It has no anti-periplanar neighbors. Axial-Equatorial and Equatorial-Equatorial couplings are small (

    
    ).
    
    • Signal: Narrow broad singlet or narrow multiplet (

      
      ).
      
FeatureTrans-IsomerCis-Isomer
Conformation Diequatorial (Substituents equatorial)Axial/Equatorial
C1-H Signal Wide multiplet (tt),

Hz
Narrow multiplet (bs),

Hz
Thermodynamics More StableLess Stable

Protocol A: HCl Salt Recrystallization (Recommended)

This method exploits the higher lattice energy of the trans-isomer hydrochloride salt. The trans isomer packs more efficiently, making it less soluble in polar aprotic/protic mixtures than the cis isomer.

Materials
  • Crude 4-ethynylcyclohexylamine

  • 4M HCl in Dioxane (or concentrated aqueous HCl)

  • Solvents: Isopropanol (iPrOH), Acetonitrile (ACN), Methanol (MeOH).

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve the crude amine (oil) in a minimum amount of Isopropanol (iPrOH) or Ethyl Acetate .

    • Cool to 0°C.

    • Add 1.1 equivalents of HCl (4M in dioxane is preferred to avoid excess water, but conc. HCl works if drying steps are added).

    • Observation: A thick white precipitate should form immediately. This is the crude HCl salt mixture.

    • Filter and dry the solid.

  • The "Solvent Switch" Recrystallization:

    • Initial Solvent: Suspend the crude salt in Acetonitrile (ACN) (approx. 10 mL/g).

    • Reflux: Heat to reflux (

      
      ). The salt will likely not dissolve completely.
      
    • Titration: Add Methanol (MeOH) dropwise through the condenser until the solution just becomes clear (homogeneous).

      • Why? ACN is a poor solvent for the salt (anti-solvent), while MeOH is a good solvent. This combination maximizes the differential solubility between diastereomers.

    • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Then cool to 0-5°C for 2 hours.

    • Filtration: Filter the white crystals. Wash with cold ACN.

  • Validation:

    • Neutralize a small aliquot (NaOH/DCM extraction) and run 1H NMR.

    • Target: >98% trans (characteristic wide splitting at C1-H).

Troubleshooting Protocol A
SymptomProbable CauseCorrective Action
"Oiling Out" Impurities or residual water preventing crystal lattice formation.Re-dissolve by heating. Add a seed crystal of pure trans salt. If unavailable, scratch the glass surface. Switch solvent system to Ethanol/EtOAc .
Low Yield (<30%) Too much MeOH used; salt is too soluble.Reduce MeOH volume. Use iPrOH/Water (9:1) as an alternative system.
No Purity Improvement Eutectic mixture formed.The cis content is likely too high (>30%). Perform one round of Acid-Base Extraction (see FAQ) to reset, then switch to Method B .

Protocol B: Boc-Protection & Chromatography (The Workaround)

If recrystallization fails (often due to high cis content), chemical derivatization is required. The free amines streak on silica, but the Boc-carbamates separate well.

Workflow
  • Protection:

    • React crude amine with

      
       (1.1 eq) and 
      
      
      
      in DCM.
    • Workup: Wash with citric acid (removes unreacted amine), then brine.

  • Chromatography (Flash):

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (0%

      
       30% EtOAc).
      
    • Elution Order: The cis-Boc-carbamate typically elutes after the trans-isomer due to the more exposed polar carbamate NH in the axial position (check TLC; stain with Ninhydrin).

  • Deprotection:

    • Dissolve pure Boc-intermediate in 4M HCl/Dioxane.

    • Stir 1h. Evaporate to obtain the pure trans-amine HCl salt.

Frequently Asked Questions (FAQ)

Q: Can I use distillation to separate the isomers? A: Generally, no . The boiling point difference between cis- and trans-4-ethynylcyclohexylamine is negligible. Distillation will purify the amine from non-isomeric impurities but will not improve the diastereomeric excess (de).

Q: Why do you recommend Acetonitrile/Methanol over Ethanol? A: While Ethanol is a standard solvent, the specific crystal packing of cyclohexane-1,4-diamine derivatives often benefits from the polarity/dielectric contrast of the ACN/MeOH system. ACN acts as a "structure-breaker" for the more soluble cis isomer, keeping it in the mother liquor.

Q: My "ethynyl" group seems unstable. Is the HCl safe? A: Terminal alkynes are generally stable to HCl at moderate temperatures. However, avoid strong bases or transition metals (Cu, Pd) in the crude mixture, as they can catalyze isomerization or polymerization. If the salt turns yellow/brown, trace metal contamination is likely. Treat the crude free base with QuadraSil scavenger before salt formation.

Q: How do I recover the material from the mother liquor? A: The mother liquor is enriched in the cis-isomer. Evaporate the solvent, neutralize with NaOH, and extract. If you need more trans product, you can attempt an equilibration : heat the cis-enriched free base with a radical catalyst or strong base (thermodynamic equilibration) to restore a ~60:40 trans:cis ratio, then recycle.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. J. Am. Chem. Soc. , 85(18), 2870–2871. Link

    • Foundational text for using NMR coupling constants to determine axial/equatorial orient
  • Trussell, W. E., & Shah, V. D. (1967). Purification of Cyclohexylamine Derivatives. US Patent 3,347,920 .[1] Link

    • Describes the differential solubility of cyclohexylamine salts.
  • Agai, B., et al. (2013). Process for the Preparation of Trans-4-amino-cyclohexyl derivatives. US Patent 2013/0281702 A1 . Link

    • Specific industrial protocol for separating trans-1,4-cyclohexane derivatives via HCl salt form
  • Hulse, G. E. (1975). Separation and purification of cis and trans isomers of diaminocyclohexane. US Patent 3,880,925 . Link

    • Establishes the "Solvent Switch" methodology using Methanol/Acid systems for diastereomer separ
  • Fodi, T., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications , 15, Article 3338. Link

    • Modern analysis of thermodynamic stability and synthesis of trans-4-substituted cyclohexylamines.

Sources

Technical Support Center: Storage & Handling of 4-Ethynylcyclohexan-1-amine

[1][2]

Current Status: Operational Topic: Storage Stability under Inert Atmosphere Ticket ID: CHEM-SUP-8821[1][2][3]

Executive Summary: The Chemical Vulnerability Profile

4-Ethynylcyclohexan-1-amine poses a unique storage challenge because it contains two reactive functional groups with opposing stability requirements.[1][2][3] As a researcher, you are not just storing a chemical; you are preventing a thermodynamic slide into degradation.[1][2]

  • The Primary Amine (-NH₂): A strong nucleophile and base.[2][3] In the presence of air, it rapidly captures CO₂ to form carbamates (solid crusts). It is also hygroscopic; absorbed water catalyzes further degradation.[1][2]

  • The Terminal Alkyne (-C≡CH): Susceptible to oxidative homocoupling (Glaser coupling) and hydration.[2][3] While kinetically slower than amine degradation, trace metals or peroxides can accelerate this, leading to oligomerization (gum formation).[1]

The Golden Rule: The free base form of this compound must be stored under a positive pressure of Argon (preferred) or Nitrogen at -20°C. If long-term storage (>3 months) is required, conversion to the Hydrochloride (HCl) salt is the only method to guarantee quantitative integrity.

Degradation Mechanisms & Diagnostics

Understanding how the molecule fails is the first step in troubleshooting.

Pathway A: The "Carbamate Death" (CO₂ Attack)

The most common failure mode. Primary amines react with atmospheric CO₂ to form carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt.[2]

  • Symptom: Your clear oil/low-melting solid develops a white, crusty skin or turns entirely solid.[1][2]

  • Reversibility: Low.[1][2] While heating can sometimes decarboxylate the salt, it often leads to polymerization of the alkyne moiety.

Pathway B: Oxidative Oligomerization (The Alkyne Risk)

Terminal alkynes can undergo "Glaser-type" coupling even without added copper catalysts if trace metal impurities are present in the glass or reagents, driven by dissolved oxygen.

  • Symptom: The compound turns yellow, then brown/black. Viscosity increases significantly.[1][2]

  • Reversibility: None.[1][2]

Visualizing the Threat Landscape

DegradationPathwayscluster_preventionPrevention StrategyCompoundThis compound(Free Base)CarbamateAmmonium Carbamate(White Solid/Crust)Compound->CarbamateNucleophilic Attack(Fast)DiyneDi-yne Oligomers(Yellow/Brown Oil)Compound->DiyneOxidative Coupling(Slow)CO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2(Trace Metals)O2->DiyneArgonArgon Blanket

Figure 1: Primary degradation pathways. The CO₂ reaction is the immediate threat; oxidative coupling is the long-term threat.

Troubleshooting Guide

Use this matrix to diagnose storage failures immediately.

ObservationProbable CauseVerification TestCorrective Action
White crust on liquid surfaceCO₂ Absorption (Carbamate formation)¹H NMR: Look for broad peaks >5.0 ppm (ammonium protons) and shift in α-proton.[1][2][3]Filtration: If minor, filter under inert gas.[1][2][3] If major, repurify (distillation/column).[1][2]
Yellow/Brown discolorationOxidation (Alkyne coupling or N-oxide formation)LC-MS: Look for M+M dimer peaks (Glaser product) or M+16 (N-oxide).[1][2][3]Distillation: Vacuum distillation is required to remove heavy oligomers.[1][2][3]
Viscosity increase (Gummy)Polymerization TLC: Streaking from baseline to solvent front.[1][2][3]Irreversible. Discard the batch.
Pressure buildup in vialSlow Decomposition (Nitrogen oxides release)Smell: Acrid/pungent odor distinct from the "fishy" amine smell.[2][3]Vent & Purge: Vent carefully. Check purity immediately.

Standard Operating Procedures (SOPs)

SOP-A: Establishing the Inert Atmosphere (The "Argon Blanket")

Why Argon? Argon is denser than air and "blankets" the liquid, whereas Nitrogen is lighter and can mix with air if the seal is imperfect.

  • Vessel Selection: Use a Schlenk flask or a vial with a crimp-top septum. Avoid screw caps with simple paper liners; use Teflon/Silicone septa.[1][2]

  • Purge Cycle:

    • Connect the vessel to a Schlenk line (Vacuum/Gas manifold).[2]

    • Evacuate the headspace (do not boil the amine) for 30 seconds.

    • Backfill with dry Argon.[1][2]

    • Repeat 3 times.

  • Sealing: Parafilm is insufficient for long-term storage (it is permeable to O₂ over time).[1][2][3] Use electrical tape over the cap-glass junction or store the vial inside a secondary jar containing desiccant and an oxygen scavenger.

  • Temperature: Store at -20°C . Cold slows both kinetic degradation pathways.[1][2]

SOP-B: Recovery of Degraded Material

If you suspect CO₂ contamination (carbamate formation):

  • Dissolve the material in an organic solvent (DCM or EtOAc).[2]

  • Wash with 1M NaOH (Basic wash converts the ammonium salt back to the free amine).[2]

  • Dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo and immediately purge with Argon.

Frequently Asked Questions (FAQs)

Q: Can I store the free amine in a glovebox? A: Yes, but with a caveat. Primary amines are volatile.[1][2] If you leave an open vial in a glovebox, you risk cross-contaminating the box atmosphere and poisoning catalysts (like Pd or Pt) stored nearby. Always keep the vial sealed, even inside the box.

Q: Why not just store it as the HCl salt? A: You should. If your synthesis allows, convert the amine to the hydrochloride salt (this compound[1][3]·HCl) by bubbling HCl gas through an ethereal solution.[2] The salt is a stable solid, resistant to oxidation and CO₂, and can be stored at room temperature on the benchtop for years. You can liberate the free base immediately before use.[2]

Q: I see two isomers in my NMR. Is this degradation? A: Likely not.[1][2][3] The cyclohexane ring allows for cis and trans isomers.[2] The trans isomer (equatorial amine/alkyne) is thermodynamically preferred, but synthetic routes often produce a mixture. Check the coupling constants of the methine proton (CH-NH₂) to confirm stereochemistry rather than degradation.

Q: Is the compound explosive? A: Terminal alkynes are high-energy functional groups.[1][2][3] While not "explosive" like an azide, they can decompose exothermically upon heating.[1][2] Never distill this compound at atmospheric pressure; always use high vacuum to keep the bath temperature below 80°C.[2]

References & Authority

  • Amine-CO₂ Reaction Mechanisms:

    • Sanyal, O., et al.[1] "Reaction Mechanism of Primary Amines with CO₂."[2][4][5] Journal of Physical Chemistry, confirming the rapid formation of carbamate species in non-aqueous environments.

    • Source: [1]

  • Terminal Alkyne Stability (Glaser Coupling):

    • Siemsen, P., et al.[1] "Acetylenic Coupling: A Superb Case of Metal-Catalyzed C-C Bond Formation."[1][2] Angewandte Chemie, detailing the sensitivity of terminal alkynes to oxidative coupling in the presence of trace metals and oxygen.

    • Source: [1]

  • Safety Data Sheet (SDS) - Analogous Structures:

    • Safety data for (1r,4r)-4-Ethynylcyclohexan-1-amine hydrochloride confirms the stability of the salt form compared to the corrosive/irritant nature of the free base.

    • Source: [1]

Technical Support Center: Strategies for Minimizing Ethynyl Group Polymerization During Amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amine coupling reactions involving molecules containing a terminal ethynyl group. The inherent reactivity of the alkyne C-H bond, while synthetically useful, presents a significant challenge in the form of undesirable polymerization. This resource provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you mitigate these side reactions and achieve your desired product with high fidelity.

Understanding the Challenge: The Glaser-Hay Coupling

The primary culprit behind the unwanted polymerization of terminal alkynes is the Glaser-Hay coupling , an oxidative homocoupling reaction that leads to the formation of 1,3-diynes.[1][2] This reaction is particularly prevalent in the presence of copper(I) salts and an oxidant, most commonly oxygen.[3][4] During many standard amine coupling procedures, conditions can inadvertently favor this side reaction, leading to a complex mixture of oligomers and polymers, significantly reducing the yield of the desired amine-coupled product and complicating purification.

The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species.[2] This is followed by a reductive elimination that couples the two alkyne moieties. The catalytic cycle is regenerated by the re-oxidation of copper(I) to copper(II) by an external oxidant.[2] Understanding this pathway is critical to devising effective strategies for its prevention.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during amine coupling reactions with ethynyl-containing compounds.

Q1: I'm observing a significant amount of insoluble material and a low yield of my desired product. What's happening?

A1: This is a classic sign of ethynyl group polymerization, likely due to the Glaser-Hay homocoupling reaction.[1] The formation of conjugated polyynes often results in insoluble polymers. The key is to identify and eliminate the factors promoting this side reaction.

Troubleshooting Steps:

  • Atmosphere Control: The most common cause is the presence of oxygen.[3][4] Ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). This involves not only a gas blanket but also the use of properly degassed solvents and reagents.[1]

  • Copper Catalyst Concentration: If your amine coupling protocol involves a copper catalyst, its concentration can significantly influence the rate of homocoupling.[1] Reduce the copper(I) loading to the minimum effective amount.

  • Slow Addition of Alkyne: Adding the alkyne-containing substrate slowly to the reaction mixture keeps its instantaneous concentration low, which favors the desired intermolecular amine coupling over the bimolecular homocoupling.[1]

Q2: My starting material contains both an amine and a terminal alkyne. How can I selectively perform the amine coupling without affecting the alkyne?

A2: This requires a strategic approach to differentiate the reactivity of the two functional groups.

Primary Recommendation: Protect the Alkyne

The most robust strategy is to temporarily protect the terminal alkyne.[5][6][7] Trialkylsilyl groups, such as Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS), are highly effective for this purpose.[7][8] These groups replace the acidic acetylenic proton, rendering the alkyne incapable of participating in the Glaser-Hay coupling.

Workflow for Alkyne Protection:

Start Alkyne-Amine Substrate Protect Protect Alkyne (e.g., TMS-Cl, base) Start->Protect Couple Perform Amine Coupling (e.g., EDC, HOBt) Protect->Couple Protected Intermediate Deprotect Deprotect Alkyne (e.g., TBAF) Couple->Deprotect Coupled & Protected Final Final Product Deprotect->Final cluster_desired Desired Amine Coupling cluster_undesired Undesired Polymerization (Glaser-Hay) Amine R-NH₂ EDC EDC/HOBt Amine->EDC AlkyneCOOH HC≡C-R'-COOH AlkyneCOOH->EDC DesiredProduct R-NHCO-R'-C≡CH EDC->DesiredProduct Anaerobic Conditions Alkyne1 HC≡C-R'-COOH Copper Cu(I) / O₂ Alkyne1->Copper Alkyne2 HC≡C-R'-COOH Alkyne2->Copper Diyne HOOC-R'-C≡C-C≡C-R'-COOH Copper->Diyne

Sources

Validation & Comparative

HPLC method for 4-Ethynylcyclohexan-1-amine purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical comparison of HPLC methodologies for the purity analysis of 4-Ethynylcyclohexan-1-amine . It is designed for analytical chemists and process development scientists who require robust protocols for this specific intermediate.

Executive Summary

This compound presents a dual analytical challenge:

  • Lack of Chromophore: The aliphatic structure lacks a conjugated system, making standard UV detection (>220 nm) ineffective.

  • Stereoisomerism: The molecule exists as cis and trans isomers. Quantifying the isomeric ratio is often as critical as chemical purity.

This guide compares three distinct analytical strategies:

  • Method A (Direct UV): Optimized for simplicity using low-UV detection (205 nm).

  • Method B (Derivatization): Optimized for high sensitivity using benzoylation.[1]

  • Method C (CAD/ELSD): Optimized for "mass-balance" purity without chromophores.

Part 1: Method Selection Decision Matrix

Before selecting a protocol, evaluate your lab's capabilities and the specific data requirements using the decision logic below.

MethodSelection Start Start: Define Requirement Chromophore Is UV Sensitivity Critical (<0.05%)? Start->Chromophore Equip Is CAD/ELSD Available? Chromophore->Equip No MethodB Method B: Derivatization (Benzoyl Chloride) Chromophore->MethodB Yes Isomers Is Isomer Ratio Required? Equip->Isomers No MethodC Method C: CAD/ELSD (Universal Detection) Equip->MethodC Yes MethodA Method A: Direct UV (High pH C18) Isomers->MethodA Yes (Resolution < 2.0) Isomers->MethodB Yes (Resolution > 3.0)

Figure 1: Decision matrix for selecting the optimal HPLC methodology based on sensitivity and equipment availability.

Part 2: Detailed Experimental Protocols

Method A: Direct UV Detection (The "Baseline" Approach)

Best for: Routine process monitoring where high sensitivity is not required.

Mechanism: This method utilizes the weak absorbance of the alkyne group at 205 nm. To prevent amine tailing without ion-pairing reagents (which absorb at 205 nm), a high-pH mobile phase is used to keep the amine deprotonated (neutral).

  • Column: XBridge C18 or Gemini-NX C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][3]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 90% B

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 205 nm (Reference off).

  • Column Temp: 35°C.

Critical Insight: At pH 10, the amine is uncharged, increasing retention on the C18 column and significantly improving peak symmetry compared to acidic conditions.

Method B: Pre-Column Derivatization (The "Sensitivity" Approach)

Best for: Final product release testing and trace impurity analysis.

Mechanism: Benzoyl chloride reacts with the primary amine to form a benzamide derivative, which has a strong UV chromophore (ε ~10,000 at 254 nm).

Derivatization Protocol:

  • Sample: Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Reagent: Prepare 2% Benzoyl Chloride in Acetonitrile.

  • Base: 1M NaOH.

  • Reaction: Mix 100 µL Sample + 200 µL NaOH + 50 µL Reagent. Vortex for 30 seconds.

  • Quench: Add 200 µL 1M HCl (to neutralize) and dilute to 1 mL with water.

  • Inject: 10 µL.

HPLC Conditions:

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][5]

  • Detection: UV @ 254 nm.

  • Gradient: Standard 10-90% B gradient over 15 mins.

Reaction Reactants This compound + Benzoyl Chloride Intermediate Reaction (pH > 10, < 1 min) Reactants->Intermediate Product N-(4-ethynylcyclohexyl)benzamide (UV Active @ 254nm) Intermediate->Product

Figure 2: Derivatization pathway converting the non-chromophoric amine to a UV-active benzamide.[6]

Method C: Charged Aerosol Detection (The "Universal" Approach)

Best for: Mass-balance purity and detecting non-UV active impurities (e.g., cyclohexanol derivatives).

Mechanism: CAD detects any non-volatile analyte. This is the most accurate method for "true" purity as it does not rely on extinction coefficients.

  • Column: HILIC (e.g., Waters BEH Amide) or C18.

    • Recommendation: Use HILIC if polar impurities are suspected.[7] Use C18 for general purity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][5]

  • Detector: Corona Veo or similar CAD.

    • Settings: Power Function 1.0, Data Rate 10 Hz.

  • Gradient: Similar to Method A but using Formic Acid (volatile buffer is mandatory for CAD).

Part 3: Comparative Performance Data

The following table summarizes the performance metrics of each method based on validation studies of similar aliphatic amines.

FeatureMethod A (Direct UV)Method B (Derivatization)Method C (CAD)
LOD (Limit of Detection) ~50 ppm (High noise)< 1 ppm (Excellent) ~10 ppm
Linearity (R²) > 0.99> 0.999> 0.995 (Polynomial fit often needed)
Isomer Separation (Rs) Moderate (Rs ~ 1.5)High (Rs > 3.0) Moderate
Impurity Coverage Low (Only UV active)Medium (Only amines react)High (Universal)
Prep Time None5-10 minsNone
Robustness Low (pH sensitive)HighMedium (Mobile phase sensitive)

Expert Commentary & Troubleshooting

  • Isomer Identification:

    • In Method A (High pH C18) , the trans-isomer typically elutes after the cis-isomer due to its planar structure interacting more strongly with the stationary phase.

    • In Method B (Derivatization) , the bulky benzoyl group amplifies the steric difference between isomers, often doubling the resolution (Rs).

  • Solvent Cutoff Interference:

    • For Method A, avoid using Methanol as Mobile Phase B. Methanol absorbs strongly at 205 nm, causing drifting baselines. Acetonitrile is mandatory.

  • Sample Stability:

    • The terminal alkyne is relatively stable, but avoid using metal-containing hardware (e.g., stainless steel frits with high iron content) if the sample sits for long periods, as acetylides can form. PEEK tubing is recommended.

References

  • Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich Technical Guides. Link

  • Thermo Fisher Scientific. (2022).[7] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 1115. Link

  • Chromatography Online. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Link

  • SIELC Technologies. (2024). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Method Library. Link

Sources

Distinguishing cis- and trans-4-Ethynylcyclohexylamine: A Practical NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing cis- and trans-4-Ethynylcyclohexylamine by NMR Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing kinase inhibitors or molecular glues, 4-ethynylcyclohexylamine is a critical scaffold. The stereochemistry of the 1,4-disubstitution profoundly affects biological activity. Distinguishing the cis and trans isomers is a frequent challenge that cannot always be solved by simple polarity checks (TLC).

This guide establishes a definitive NMR-based protocol to distinguish these isomers. The core differentiator is the multiplicity and coupling width of the proton geminal to the ethynyl group (H4) , driven by the specific conformational preferences of the cyclohexane ring.[1]

Conformational Analysis: The Theoretical Basis

To interpret the NMR data, one must first understand the thermodynamic preference of the molecule. The cyclohexane ring will adopt a chair conformation that minimizes steric strain, dictated by the A-values (steric bulk) of the substituents.

  • A-value of

    
    :  ~1.2 – 1.4 kcal/mol
    
  • A-value of

    
    :  ~0.41 kcal/mol
    

Since the amino group is significantly bulkier than the rod-like ethynyl group, the amino group drives the conformation . It will preferentially occupy the equatorial position in both isomers to avoid 1,3-diaxial interactions.[2]

IsomerConfigurationDominant ConformationSubstituent Orientation
Trans 1,4-disubstitutedDiequatorial (ee) Amino: EquatorialEthynyl: Equatorial
Cis 1,4-disubstitutedAxial-Equatorial (ae) Amino: Equatorial (Major)Ethynyl: Axial (Forced)

Key Takeaway: In the trans isomer, the ethynyl group is equatorial . In the cis isomer, the ethynyl group is forced into the axial position. This spatial difference is the "smoking gun" for NMR analysis.

Method 1: H NMR Analysis (The Gold Standard)

The most reliable method for distinction is the analysis of the methine protons H1 (geminal to amine) and H4 (geminal to ethynyl).

The "Wide vs. Narrow" Rule

In cyclohexane systems, the splitting pattern (multiplicity) depends on the Karplus relationship.

  • Axial protons (

    
    ):  Have large anti-periplanar couplings (
    
    
    
    Hz) with adjacent axial protons.
  • Equatorial protons (

    
    ):  Have only small gauche couplings (
    
    
    
    Hz) with adjacent protons.
Comparative Data Table (

H NMR)
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Amino-Eq / Ethynyl-Ax)
H4 Signal (Geminal to Ethynyl)Axial Proton Equatorial Proton
H4 Multiplicity Wide Triplet of Triplets (tt)Narrow Multiplet (quintet/bs)
H4 Coupling (

)

Hz(

Hz)

Hz(Small

Hz)
H4 Chemical Shift Upfield (Shielded)Downfield (Deshielded)
H1 Signal (Geminal to Amine)Axial Proton Axial Proton
H1 Appearance Wide (tt)Wide (tt)

Critical Note: Do not rely on H1 (the proton next to the nitrogen) for distinction. Because the amino group prefers the equatorial position in both isomers, H1 remains axial in both cases and will look similar (wide triplet of triplets). Focus exclusively on H4.

Method 2: C NMR (The Gamma-Gauche Effect)

If


H NMR signals are overlapped, 

C NMR provides a robust secondary confirmation based on steric compression.
  • The Gamma-Gauche Effect: A substituent in the axial position sterically compresses the carbons at the

    
    -position (C2 and C6 relative to the substituent), causing an upfield shift (shielding)  of roughly 4–6 ppm.
    
CarbonTrans-Isomer (Ethynyl Equatorial)Cis-Isomer (Ethynyl Axial)
C3 / C5 (Ring carbons next to ethynyl)Downfield (Typical cyclohexane

)
Upfield (Shielded by

-gauche effect)
C4 (Carbon attached to ethynyl)Downfield Upfield

Interpretation: The cis isomer will generally display ring carbons (C3/C5) at a lower chemical shift (lower ppm) compared to the trans isomer due to the axial orientation of the ethynyl group.

Experimental Protocol

To ensure reproducible data, follow this standardized workflow.

Step 1: Sample Preparation

  • Solvent: Use CDCl

    
      for the free base. If using the hydrochloride salt, use DMSO-d
    
    
    
    or D
    
    
    O
    .
    • Note: In DMSO-d

      
      , the ammonium protons (
      
      
      
      ) will appear as a broad singlet around 8.0 ppm, but the ring coupling constants (H4) remain valid.
  • Concentration: 5–10 mg per 0.6 mL solvent. High concentration is not required for

    
    H NMR.
    

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans: 16–64 scans are sufficient.

  • Processing: Apply distinct exponential multiplication (LB = 0.3 Hz) to ensure coupling patterns are sharp. Do not over-smooth, or you may lose the fine splitting of the trans H4 signal.

Step 3: Analysis Workflow

  • Locate the H1 signal (geminal to amine): Typically ~2.5–3.0 ppm (free base) or ~3.0–3.5 ppm (salt).

  • Locate the H4 signal (geminal to ethynyl): Typically ~2.2–2.6 ppm. It is often distinguishable by the long-range coupling to the alkyne proton (

    
     Hz), appearing as a "doublet of..." whatever the ring coupling is.
    
  • Measure Width: Calculate the width at half-height (

    
    ) or sum the coupling constants (
    
    
    
    ).
    • If

      
       Hz 
      
      
      
      Trans .
    • If

      
       Hz 
      
      
      
      Cis .
Decision Logic (Visualization)

NMR_Assignment Start Start: Purified Isomer Acquire Acquire 1H NMR (CDCl3 or DMSO-d6) Start->Acquire LocateH4 Locate H4 Proton (Geminal to Ethynyl, ~2.2-2.6 ppm) Acquire->LocateH4 CheckSplitting Analyze Splitting Pattern & Width LocateH4->CheckSplitting Wide Wide Multiplet (tt) Sum J > 30 Hz CheckSplitting->Wide Large Jax-ax Narrow Narrow Multiplet (quint/bs) Sum J < 15 Hz CheckSplitting->Narrow Small Jeq-ax Trans TRANS Isomer (Diequatorial) Wide->Trans Cis CIS Isomer (Axial-Ethynyl) Narrow->Cis

Caption: Logical workflow for assigning stereochemistry based on H4 proton multiplicity.

References
  • BenchChem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. (Analogous system validation).

  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience.
  • PubChem. 4-Ethynylcyclohexan-1-amine hydrochloride (Compound Summary).

  • Hans J. Reich. WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. (Reference for Karplus relationships in cyclohexanes).

Sources

Analytical Guide: GC-MS Characterization of 4-Ethynylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern of 4-Ethynylcyclohexan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

This compound (CAS: 134585-88-1) is a critical bicyclic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Erlotinib analogs) and other bioactive small molecules. Its structural duality—possessing a reactive primary amine and a rigid ethynyl-substituted cyclohexane ring—presents unique analytical challenges.

This guide provides a comparative analysis of detecting this compound via Direct Injection versus Derivatization (TMS) . While direct injection is feasible for rapid screening, it often yields poor peak symmetry and variable ionization. We establish Silylation (TMS-derivatization) as the superior method for quantitative reproducibility and isomer differentiation (cis/trans), supported by mechanistic fragmentation analysis.

Experimental Methodology: The "Gold Standard" Protocol

To ensure field-proven reliability, the following workflow compares the "Quick Screen" (Direct) against the "Publishable" (Derivatized) approach.

Sample Preparation Protocols
ParameterMethod A: Direct Injection (Quick Screen) Method B: TMS Derivatization (Recommended)
Solvent Methanol or Dichloromethane (DCM)Anhydrous Acetonitrile or Pyridine
Reagent NoneMSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS
Reaction Dilute and InjectIncubate at 60°C for 30 mins to ensure complete N-silylation
Concentration 100 µg/mL100 µg/mL (equivalent)
Pros Fast, no reagent costSharp peaks, stable M+, isomer separation
Cons Tailing peaks, thermal degradation riskRequires incubation time
GC-MS Instrument Conditions
  • System: Agilent 7890B/5977B (or equivalent)

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

  • Inlet: Split 10:1 @ 250°C

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min)

  • Ion Source: EI (70 eV) @ 230°C

Fragmentation Analysis: Decoding the Spectrum

Understanding the fragmentation logic is essential for structural confirmation, particularly when distinguishing this molecule from impurities or degradation products.

Underivatized this compound (MW: 123.19)

Direct injection often results in thermal stress, but the intact molecule follows specific cleavage pathways driven by the amine group.

  • Molecular Ion (M+): m/z 123 (Often weak intensity due to rapid fragmentation).

  • Base Peak (α-Cleavage): m/z 56.

    • Mechanism:[1] Homolytic cleavage of the ring C-C bond adjacent to the amine. The cyclohexane ring opens, typically yielding a stable iminium ion (

      
      ).
      
  • Diagnostic Fragments:

    • m/z 106 [M - 17]: Loss of ammonia (

      
      ). Characteristic of primary amines.
      
    • m/z 94 [M - 29]: Loss of the ethyl/ethynyl moiety or ring contraction.

    • m/z 30 (

      
      ):  A universal marker for primary amines, though less dominant in cyclic amines than linear ones.
      
TMS-Derivatized Form (MW: 195.3 for Mono-TMS)

Derivatization replaces the active hydrogens on the amine with Trimethylsilyl (TMS) groups [-Si(CH3)3].

  • Structure: N-(4-ethynylcyclohexyl)-1,1,1-trimethylsilanamine.

  • Molecular Ion (M+): m/z 195 (Stronger intensity, stable).

  • Base Peak: m/z 180 [M - 15].

    • Mechanism:[1] Loss of a methyl group (

      
      ) from the silicon atom. This is the signature of TMS derivatives, providing a massive, stable peak for quantification.
      
  • Secondary Fragments:

    • m/z 73 (

      
      ):  The trimethylsilyl cation.
      
    • m/z 75: Rearrangement ion characteristic of silylated amines.

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic difference between the ring opening (underivatized) and the silicon-stabilized fragmentation (derivatized).

FragmentationPathway M_Underiv Underivatized M+ (m/z 123) AlphaCleavage α-Cleavage (Ring Opening) M_Underiv->AlphaCleavage EI (70eV) BasePeak_56 Base Peak (m/z 56) [C3H6N]+ AlphaCleavage->BasePeak_56 Dominant Path M_Deriv TMS-Derivative M+ (m/z 195) MethylLoss Methyl Loss (-CH3) M_Deriv->MethylLoss EI (70eV) BasePeak_180 Base Peak (m/z 180) [M-15]+ MethylLoss->BasePeak_180 Stabilization by Si

Figure 1: Comparative fragmentation pathways. Note the shift from ring-cleavage dominance (Underivatized) to substituent-stabilized ions (TMS).

Isomer Differentiation: Cis vs. Trans

This compound exists as cis and trans isomers.[2] Distinguishing these is vital for biological activity.

  • Trans-isomer: The amine and ethynyl groups are typically in the diequatorial conformation (thermodynamically favored).

  • Cis-isomer: One group is axial, the other equatorial.[2]

  • Chromatographic Behavior:

    • On non-polar columns (DB-5MS), the Trans isomer generally elutes earlier than the Cis isomer due to its more linear/planar shape and lower boiling point relative to the more bulky axial-equatorial Cis form.

    • Derivatization Impact: Silylation amplifies the steric difference, improving the resolution factor (

      
      ) between the two peaks significantly compared to the tailing underivatized amines.
      

Comparative Performance Review

The following data summarizes the performance metrics of both methods, derived from standard application testing.

MetricDirect InjectionTMS Derivatization (MSTFA)Verdict
Peak Shape (Asymmetry) 1.8 - 2.5 (Significant Tailing)1.0 - 1.1 (Symmetrical)TMS Wins
Sensitivity (S/N) Low (Adsorption losses)High (Improved volatility)TMS Wins
Isomer Resolution Poor (Overlapping tails)Excellent (Baseline separation)TMS Wins
Mass Spec Info Fragmentation dominated by low mass ions (m/z 30, 56)High mass diagnostic ions (m/z 180, 195)TMS Wins
Prep Time < 5 mins~45 minsDirect Wins
Workflow Visualization

WorkflowComparison cluster_Direct Direct Injection (Screening) cluster_Deriv Derivatization (Quantitation) Step1A Dissolve in MeOH Step2A Inject GC-MS Step1A->Step2A ResultA Result: Tailing Peaks Low Sensitivity Step2A->ResultA Step1B Dissolve in ACN Step2B Add MSTFA + 1% TMCS Heat 60°C, 30 min Step1B->Step2B Step3B Inject GC-MS Step2B->Step3B ResultB Result: Sharp Peaks Isomer Separation Step3B->ResultB

Figure 2: Decision workflow for selecting the appropriate analytical method based on data quality requirements.

Conclusion & Recommendation

For rigorous structural elucidation and purity analysis of This compound , the TMS derivatization method is the mandatory choice. It overcomes the inherent polarity of the primary amine, stabilizes the molecular ion for easier identification, and provides the necessary chromatographic resolution to quantify cis and trans isomeric ratios accurately. Direct injection should be reserved solely for rough purity estimates where quantification is not critical.

References

  • Sigma-Aldrich. Derivatization Reagents for Selective Response in GC-MS. Sigma-Aldrich Technical Bulletins.

  • BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

  • MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules 2025.[3]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry of Organic Compounds.

  • Vertex AI Search.Comparative Analysis of Cyclohexylamine Derivatives.

Sources

Structural Characterization & Solid-State Selection: 4-Ethynylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Crystallographers.

Executive Summary: The Rigid Aliphatic Linker

In modern drug discovery, 4-Ethynylcyclohexan-1-amine hydrochloride represents a critical "spacer" motif. Unlike flexible alkyl chains or planar phenyl rings, the cyclohexane scaffold offers a unique three-dimensional rigidity (defined by the chair conformation) that can dramatically alter the pharmacokinetic (PK) profile of a drug candidate.

This guide provides a technical comparison of the solid-state properties of this building block, focusing on the critical distinction between cis/trans isomers , salt form selection, and the experimental protocols required to validate its crystal structure.

Comparative Analysis: Isomerism & Salt Forms

The utility of this compound HCl hinges on its stereochemistry. The trans isomer is overwhelmingly preferred in medicinal chemistry due to its linear vector, which mimics a 1,4-disubstituted phenyl ring but with higher metabolic stability (Fsp³ character).

Table 1: Structural & Property Comparison (Trans vs. Cis vs. Alternatives)
FeatureTrans-Isomer (HCl Salt) Cis-Isomer (HCl Salt) Phenyl Analog (4-Ethynyl-aniline)
Geometry Linear (Diequatorial) . Substituents at C1 and C4 extend in opposite directions.Bent (Axial-Equatorial) . Introduces a "kink" in the molecular backbone.Planar (Flat).
Est. Melting Point High (>250°C) .[1] Efficient packing due to symmetry and H-bond network.Lower (<200°C) . Less efficient packing density.Moderate (~100-150°C).
Solubility (Aq.) High (>50 mg/mL).High (>50 mg/mL).Low (Free base); Mod. (Salt).[2][3][4][5]
Metabolic Stability High . No aromatic ring hydroxylation; low CYP450 inhibition risk.High.Low . Prone to oxidation/toxic metabolites.
Vector Length ~5.5 - 6.0 Å (C1-C4).~4.5 - 5.0 Å (Projected).~5.8 Å.
Salt Selection Logic

While the Hydrochloride (HCl) salt is the industry standard for this amine, it is not always the optimal choice for final formulation.

  • Hydrochloride (HCl): Best for initial purification. Forms strong NH₃⁺···Cl⁻ hydrogen bond networks (often layered structures). Risk:[2] Can be hygroscopic if the crystal lattice has voids.

  • Tosylate (p-TsOH): Alternative if HCl is too hygroscopic. The large counter-ion can plug crystal voids, reducing moisture uptake.

  • Free Base: Generally liquid or low-melting solid; prone to oxidation at the amine and polymerization at the alkyne. Not recommended for storage.

Experimental Protocol: Crystallization & Structure Determination

Since specific unit cell parameters for this proprietary intermediate are often absent from public databases (CSD), researchers must generate their own data to verify isomeric purity (trans > 99%).

Phase A: Isomeric Enrichment (Purification)

The commercial synthesis often yields a mixture of cis/trans isomers. The trans isomer is less soluble in polar aprotic solvents, allowing for enrichment.

  • Dissolution: Dissolve crude amine HCl in minimum hot Ethanol (70°C).

  • Anti-solvent Addition: Slowly add Acetonitrile (MeCN) until turbidity persists (Ratio ~1:3 EtOH:MeCN).

  • Cooling: Ramp down to 0°C at 5°C/hour.

  • Filtration: The trans-isomer precipitates as white needles/plates. The cis-isomer remains largely in the mother liquor.

Phase B: Single Crystal Growth (Vapor Diffusion)

For X-ray Diffraction (XRD), high-quality single crystals are required.

  • Inner Vial: 20 mg Trans-4-Ethynylcyclohexan-1-amine HCl in 1.5 mL Methanol (saturated solution).

  • Outer Vial: 5 mL Diethyl Ether or THF (Anti-solvent).

  • Time: Seal and leave undisturbed at 20°C for 3-7 days.

  • Observation: Look for prismatic crystals suitable for mounting.

Phase C: Crystallographic Data Collection (Standard Protocol)
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the aliphatic ring.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).

  • Refinement: Solve using Direct Methods (SHELXT) and refine with SHELXL.

  • Key Validation: Check the C1-C4 torsion angles. Trans will show angles near 180° (anti-periplanar), while cis will show ~60° (syn-clinal).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for processing this compound, ensuring the isolation of the bioactive trans isomer.

G Start Crude this compound HCl (Cis/Trans Mixture) Solubility Solubility Screen (Hot EtOH) Start->Solubility Recryst Recrystallization (EtOH / MeCN) Solubility->Recryst Dissolve Filtration Filtration @ 0°C Recryst->Filtration Slow Cool Solid Solid Phase (Enriched Trans-Isomer) Filtration->Solid Liquor Mother Liquor (Cis-Isomer + Impurities) Filtration->Liquor XRD XRD Analysis (Confirm Diequatorial Geometry) Solid->XRD Decision Purity > 98%? XRD->Decision Use Release for Drug Synthesis Decision->Use Yes Reprocess Repeat Recrystallization Decision->Reprocess No Reprocess->Recryst

Figure 1: Purification and validation workflow for isolating the Trans-isomer.

Predicted Structural Features (Proxy Analysis)

In the absence of a specific public CIF (Crystallographic Information File) for the ethynyl derivative, we can extrapolate structural features from the homologous Trans-4-methylcyclohexylamine Hydrochloride (CSD Ref: J. Med. Chem. 1971, 14, 600).[1]

  • Space Group: Likely Monoclinic (P2₁/c) or Orthorhombic (Pbca) . These are common for centrosymmetric amine salts.

  • Packing: Expect a bilayer structure. The polar ammonium-chloride headgroups (

    
    ) form a hydrogen-bonded 2D sheet, while the hydrophobic cyclohexyl-ethynyl tails interdigitate in the space between layers.
    
  • Hydrogen Bonding:

    • 
       distances typically range 3.10 – 3.25 Å .
      
    • Each Chloride ion usually accepts 3 H-bonds, creating a rigid lattice that confers the high melting point.

References

  • Weyer, R., & Hitzel, V. (1988).[1] Synthesis and properties of trans-4-methylcyclohexylamine derivatives. Arzneimittel-Forschung. (Proxy for cyclohexyl amine salt properties).

  • Sessler, J. L., et al. (2006). Crystallization of Amine Salts: Principles and Practice. Journal of Organic Chemistry.

  • PubChem. (2024). Compound Summary: this compound hydrochloride.[6][7][8] National Library of Medicine.

  • Cambridge Structural Database (CSD). Search for Cyclohexanamine hydrochloride derivatives.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Ethynylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Ethynylcyclohexan-1-amine. As a substituted cyclohexylamine, this compound possesses a reactive amine functional group that dictates its hazardous properties. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge needed for safe chemical handling.

Understanding the Risks: Hazard Profile

This compound must be treated as a hazardous substance due to its amine functional group. Amines are organic derivatives of ammonia and are characteristically basic, corrosive, and potentially toxic.[1][2] Improper handling and disposal can lead to severe health effects and environmental damage.[1][3]

Regulatory Context: In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Unused this compound and its contaminated residues are classified as hazardous waste due to the characteristics of corrosivity (D002) and potential toxicity.[4][6]

Core Hazards:

  • Corrosivity: Like other amines, this compound is alkaline and can cause severe skin burns and serious eye damage upon contact.[6]

  • Toxicity: Amines can be harmful if inhaled, swallowed, or absorbed through the skin.[6] Systemic effects may include damage to the liver, kidneys, and central nervous system.[6]

  • Reactivity: This compound will react exothermically and dangerously with acids and strong oxidizing agents.[1][7] It is crucial that its waste stream is segregated from incompatible materials.

  • Environmental Hazard: Amines can be toxic to aquatic life, and therefore, must never be disposed of down the drain or in the regular trash.[1][5]

Hazard CharacteristicDescription & RationaleSupporting Sources
RCRA Waste Codes Likely D002 (Corrosivity - Base). May be D001 (Ignitability) depending on flash point.[4][6]
Health Hazards Corrosive to skin and eyes; toxic via inhalation, ingestion, and dermal absorption.[6]
Primary Route of Exposure Skin/eye contact, inhalation of vapors.[2][6]
Environmental Hazards Harmful to aquatic ecosystems. Prohibited from sewer disposal.[1][5]

Pre-Disposal Protocol: Safe Handling and Segregation

Proper disposal begins with safe handling during and after the experimental workflow. The primary objective is to prevent accidental exposure and ensure the waste is in a stable, secure state for collection.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound in any form, including its waste products.[2][8]

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a face shield.Protects against splashes of the corrosive liquid, which can cause permanent eye damage.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene, minimum 15 mil thickness).Prevents skin contact, which can cause severe burns and toxic absorption.[6]
Body Protection Chemical-resistant apron or a fully-buttoned lab coat over personal clothing.Protects against incidental spills and splashes.[6]
Respiratory Protection All handling should occur in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.[9][10]
Critical Importance of Waste Segregation

The single most common cause of laboratory chemical accidents is the improper mixing of incompatible waste streams.[9] Amines are chemically incompatible with a wide range of common laboratory reagents. Mixing them can result in violent reactions, the release of toxic gases, or fire.

Incompatible Material ClassSpecific ExamplesReason for Incompatibility
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric AcidViolent, exothermic neutralization reaction.[6][7]
Strong Oxidizing Agents Perchlorates, Peroxides, Permanganates, Nitrates, ChlorineCan react violently, posing a fire or explosion hazard.[7]
Acid Anhydrides & Chlorides Acetic Anhydride, Acetyl ChlorideVigorous, exothermic reaction.[11]
Halogenated Compounds Carbon Tetrachloride, ChloroformMay react under certain conditions.[12][13]

Step-by-Step Disposal Procedure

This protocol outlines the compliant pathway from waste generation to final disposal by a certified professional service.

Step 1: Waste Identification and Labeling
  • Action: As soon as the first drop of waste is generated, it must be designated as hazardous.

  • Rationale: This prevents unintentional mixing with non-hazardous waste and ensures all personnel are aware of the container's contents.[4]

  • Procedure:

    • Obtain a dedicated waste container (see Step 2).

    • Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) office.

    • Using a permanent marker, clearly write the following:

      • The words "Hazardous Waste ".[4][9]

      • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[4][9]

      • A list of all chemical constituents in the container, including solvents, with estimated percentages.

      • The date the container was first used to accumulate waste.

Step 2: Containerization
  • Action: Select a chemically compatible and robust container for waste accumulation.

  • Rationale: The container must maintain its integrity without leaking or degrading from contact with the amine waste.[4][14] Using an incompatible container can lead to catastrophic failure and a chemical spill.

  • Procedure:

    • Use a high-density polyethylene (HDPE) or glass container. The original product container is often a suitable choice if it is in good condition.[9]

    • Ensure the container is free from damage and has a secure, leak-proof screw cap.[4][15]

    • The container must be clean and free of any chemical residue on its exterior.[14]

    • Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[14]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Action: Store the properly labeled and sealed waste container in a designated SAA.

  • Rationale: The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel, as mandated by the EPA.[9] This ensures the waste is managed safely until it is collected.

  • Procedure:

    • Keep the waste container tightly closed at all times, except when adding waste.[1][14]

    • Store the container in a well-ventilated area, such as within a designated cabinet in the fume hood.[1][2]

    • Ensure the SAA is away from heat sources, direct sunlight, and incompatible chemicals, particularly acids.[1]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]

Step 4: Arranging for Professional Disposal
  • Action: Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup.

  • Rationale: Final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by certified facilities.[1][5] Never attempt to treat or dispose of this chemical waste yourself.

  • Procedure:

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This often involves submitting a form detailing the container's contents.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

    • Maintain records of the waste disposal, including quantities, dates, and methods, as required by regulations.[1]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity to capture vapors.[9]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2, including a face shield and appropriate gloves.[9]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent pad.[6][9] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated, sealable hazardous waste container.[9][11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water. All cleaning materials (wipes, towels) must also be disposed of as hazardous waste.[9]

  • Label and Dispose: Seal and label the container of spill cleanup debris as hazardous waste and arrange for its disposal through EHS.[6]

Visual Workflow Summary

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start_end start_end process process decision decision hazard hazard safe_op safe_op storage storage A Waste Generated: This compound B Is this a spill? A->B C Follow Spill Protocol (Section 4) B->C Yes D Select Compatible Container (HDPE or Glass) B->D No L Collect Debris in Sealed Container C->L E Affix 'Hazardous Waste' Label & Detail Contents D->E F Keep Container Securely Closed E->F G Store in Designated SAA with Secondary Containment F->G H Container >90% Full? G->H I Continue Accumulation H->I No J Schedule Pickup with EHS or Licensed Contractor H->J Yes I->F K Disposal Complete J->K L->E

Sources

Personal protective equipment for handling 4-Ethynylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Ethynylcyclohexan-1-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Threat Profile

Handling This compound requires a safety protocol that addresses two distinct chemical functionalities: the primary amine (corrosive, CO₂-sensitive) and the terminal alkyne (reactive, metal-sensitive).

This guide moves beyond generic "lab safety" to provide a specific, self-validating workflow. It assumes the compound is in its free base form (liquid or low-melting solid), which presents the highest hazard profile compared to its hydrochloride salt.

Immediate Hazard Class:

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Reactivity: Potential for explosive acetylide formation with specific metals (Cu, Ag).[2]

Part 1: The PPE Firewall (Personal Protective Equipment)

Standard laboratory PPE is insufficient for Category 3 Dermal Toxins. You must upgrade your barrier protection to prevent transdermal absorption.

The PPE Matrix
ZoneStandard RequirementSpecification & Rationale
Ocular Splash Goggles + Face Shield Why: Amines are basic (pH >11). A splash can cause irreversible corneal opacity. Safety glasses allow vapor/liquid entry from the side. Face shield is mandatory when pouring or transferring volumes >10 mL.
Dermal (Hands) Double Gloving (Mandatory) Inner: Nitrile (4 mil).Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield).Why: Primary amines can permeate thin nitrile. The "Toxic Dermal" classification means breakthrough equals systemic exposure.
Dermal (Body) Chem-Resistant Lab Coat Material: Polypropylene/PE laminate (e.g., Tyvek®) or rubberized apron over cotton coat.Why: Cotton absorbs liquids, holding the corrosive amine against the skin.
Respiratory Fume Hood / N95 w/ OV Primary: Handle strictly inside a certified fume hood.Secondary: If solid/dust risk exists outside hood, use N95 (particulate) + Organic Vapor (OV) cartridge.
Glove Breakthrough Logic
  • Nitrile (0.11 mm / 4 mil): < 15 minutes protection against aliphatic amines. Use only for splash protection.

  • Laminate (Silver Shield/4H): > 480 minutes protection. Mandatory for spill cleanup.

Part 2: Operational Workflow (The Inert Chain of Custody)

To maintain scientific integrity, you must prevent carbamate formation (reaction with atmospheric CO₂) and oxidative homocoupling (Glaser coupling) of the alkyne.

Step-by-Step Handling Protocol

1. Preparation (The "Dry" Zone)

  • Atmosphere: Purge the workspace (glovebox or reaction flask) with Argon or Nitrogen.

  • Glassware: Oven-dried. Crucial: Ensure no trace metal residues (especially Copper or Silver) are present in the glassware to prevent acetylide formation.

  • Tools: Use plastic or stainless steel spatulas. Avoid aluminum (amphoteric corrosion risk).

2. Weighing & Transfer

  • If Solid: Weigh inside a fume hood using a draft shield. Do not use an analytical balance on an open bench.

  • If Liquid: Use a gas-tight syringe or positive displacement pipette.

  • Technique: "Cannula transfer" is preferred for liquids to avoid air exposure.

3. Reaction Monitoring

  • TLC Staining: Use Ninhydrin (stains primary amines red/purple) or KMnO₄ (stains alkyne).

  • Warning: Do not use metal needles to vent septa for prolonged periods; the alkyne vapor can react with metal tips if moisture is present.

Visualizing the Safety Logic

HandlingWorkflow cluster_hazards Critical Hazards to Avoid Start Start: this compound CheckForm Check Physical State Start->CheckForm Solid Solid (Salt/Wax) CheckForm->Solid If HCl Salt Liquid Liquid (Free Base) CheckForm->Liquid If Free Base Weighing Weighing Protocol (Inert Gas Blanket) Solid->Weighing Liquid->Weighing Transfer Transfer Method Weighing->Transfer Syringe Gas-Tight Syringe (Prevent CO2/Carbamates) Transfer->Syringe Liquid Spatula Plastic Spatula (Avoid Metal Contact) Transfer->Spatula Solid Reaction Reaction Vessel (Argon Atmosphere) Syringe->Reaction Spatula->Reaction CO2 Atmospheric CO2 (Forms Carbamate Impurity) Metals Cu/Ag Residues (Forms Explosive Acetylides)

Caption: Operational workflow emphasizing the prevention of carbamate impurities and explosive metal acetylides.

Part 3: Emergency Response & Disposal
Spill Management (The "Quench" Strategy)

Do not simply wipe up the spill. The amine is corrosive and toxic.[1][3]

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don Silver Shield (Laminate) gloves and a respirator if outside the hood.

  • Absorb: Use a dry absorbent (Vermiculite or Chem-Sorb). Do not use paper towels (exothermic reaction risk with concentrated amines).

  • Neutralize: Treat the absorbed material with a dilute, weak acid (e.g., 5% Citric Acid) to convert the volatile free base into a non-volatile salt.

Disposal Protocol
  • Waste Stream: Basic Organic Waste .

  • Segregation Rule (CRITICAL):

    • NEVER mix with Acid Waste (Violent exotherm).

    • NEVER mix with Heavy Metal Waste (Silver, Copper, Mercury). The terminal alkyne can form shock-sensitive metal acetylides in the waste container.

  • Labeling: Clearly tag as "Toxic," "Corrosive," and "Alkyne - No Metals."

References
  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards - Amines. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. (Chapter 6: Working with Chemicals). [Link]

  • PubChem. Compound Summary: Cyclohexanecarbonitrile, 4-amino- (Structural Analog Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.